Clanobutin sodium
Description
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Properties
IUPAC Name |
sodium;4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4.Na/c1-24-16-10-8-15(9-11-16)20(12-2-3-17(21)22)18(23)13-4-6-14(19)7-5-13;/h4-11H,2-3,12H2,1H3,(H,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGYRQNAXHSHGM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCC(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClNNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30544-61-7 (Parent) | |
| Record name | Clanobutin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074755218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40225735 | |
| Record name | Clanobutin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74755-21-8 | |
| Record name | Clanobutin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074755218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clanobutin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-[(4-chlorobenzoyl)(4-methoxyphenyl)amino]butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLANOBUTIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61W1PEJ7VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Choleretic Action of Clanobutin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clanobutin sodium, a gamma-aminobutyric acid derivative, is a potent choleretic agent that enhances bile secretion across various species. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the effects of this compound on bile formation. Through a comprehensive review of existing literature, this document outlines the principal mode of action, which involves the stimulation of bile salt-independent canalicular bile formation and a potential contribution from ductular secretion. Detailed experimental protocols, quantitative data summaries, and schematic representations of the proposed signaling pathways are presented to facilitate a deeper understanding and guide future research in this area.
Introduction
Bile formation is a complex physiological process crucial for the digestion and absorption of lipids, as well as the excretion of endogenous and xenobiotic compounds. Choleretic agents, which stimulate bile flow, are of significant therapeutic interest. This compound has been identified as an effective cholagogue, and understanding its mechanism of action is pivotal for its therapeutic application and the development of novel drugs targeting bile secretion pathways. This guide synthesizes the current knowledge on how this compound exerts its choleretic effects.
Core Mechanism of Action: Stimulation of Bile Salt-Independent Bile Flow
The primary mechanism by which this compound induces choleresis is through the stimulation of the bile salt-independent fraction (BSIF) of bile flow. This is supported by evidence demonstrating that its effect is potent even when the enterohepatic circulation of bile salts is reduced[1]. The choleretic effect is directly proportional to the biliary excretion of clanobutin and its metabolites[2][3].
Canalicular Secretion
Studies utilizing erythritol clearance in canine models suggest that this compound primarily acts at the canalicular level of the hepatocyte[2][3]. The biliary excretion of clanobutin and its metabolites creates an osmotic gradient, driving water and electrolytes into the bile canaliculi, thereby increasing bile volume.
Ductular Secretion
In addition to its canalicular action, this compound may also influence ductular secretion. This is suggested by the observed increase in the excretion of bicarbonate and chloride ions in bile following its administration[2][3]. This effect resembles the action of secretin, which stimulates ductular cells to secrete a bicarbonate-rich fluid.
Quantitative Data on the Choleretic Effect of this compound
The following tables summarize the quantitative data from key studies investigating the choleretic effect of this compound in different animal models.
Table 1: Effect of this compound on Bile Flow
| Animal Model | Dose | Route of Administration | Observation | Reference |
| Dogs | Not Specified | Intravenous | 260% increase in bile flow within the first 15 minutes. The effect lasted for 1.5 hours. | [4] |
| Steers | 4.3 g | Intravenous | Up to a four-fold increase in bile flow when bile salt circulation was reduced. | [1] |
| Rats | 40 mg/kg | Intravenous | A marked choleresis was observed, paralleling the biliary excretion of the drug. | [2] |
| Dogs | 40 mg/kg | Intravenous | A marked choleresis was observed, paralleling the biliary excretion of the drug. | [2] |
Table 2: Correlation between Clanobutin Excretion and Bile Flow
| Animal Model | Biliary Elimination of 1 µmol of Clanobutin (and metabolites) | Resulting Increment in Bile Flow | Reference |
| Rat | 1 µmol | 90 µL | [2][3] |
| Dog | 1 µmol | 11.5 µL | [2][3] |
Table 3: Effect of this compound on Bile Composition in Dogs
| Bile Component | Observation | Reference |
| Sodium | Concentration followed a similar pattern to the volume increase. | [4] |
| Potassium | Concentration followed a similar pattern to the volume increase. | [4] |
| Magnesium | Concentration followed a similar pattern to the volume increase. | [4] |
| Bilirubin | Sharp increase in excretion within the first 15 minutes, followed by a sharp drop. | [4] |
| Calcium | Sharp increase in excretion within the first 15 minutes, followed by a sharp drop. | [4] |
| Bicarbonate | Predominant excretion observed. | [2][3] |
| Chloride | Predominant excretion observed. | [2][3] |
| Bile Salt | Did not influence excretion. | [2][3] |
| Phospholipid | Did not influence excretion. | [2][3] |
| Cholesterol | Did not influence excretion. | [2][3] |
Experimental Protocols
In Vivo Measurement of Bile Secretion in Anesthetized Dogs
This protocol is based on the methodology described by Immelman et al. (1981)[4].
-
Animal Preparation: Anesthetize healthy adult dogs.
-
Surgical Procedure: Perform a laparotomy to expose the common bile duct. Cannulate the bile duct to allow for the collection of bile.
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Baseline Measurement: Collect bile samples for a control period (e.g., 15-minute intervals) to establish a baseline flow rate and composition.
-
Drug Administration: Administer this compound intravenously at the desired dose.
-
Sample Collection: Continue to collect bile in timed intervals (e.g., every 15 minutes) for a defined period post-administration (e.g., 1.5 hours).
-
Data Analysis: Measure the volume of each bile sample to determine the flow rate. Analyze the bile for the concentration of electrolytes, bilirubin, and other relevant components.
-
Physiological Monitoring: Throughout the experiment, monitor arterial and venous blood pressure, as well as the electrocardiogram.
Investigation of Canalicular and Ductular Secretion using Erythritol Clearance
This protocol is a conceptual representation based on the study by Graf and Peterlik (1976)[2].
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Animal Model: Utilize an animal model with a cannulated bile duct (e.g., dog or rat).
-
Continuous Infusion: Establish a continuous intravenous infusion of a marker for canalicular bile flow, such as erythritol.
-
Steady State: Allow the animal to reach a steady state where the plasma and biliary concentrations of erythritol are stable.
-
Bile and Plasma Sampling: Collect bile and blood samples at regular intervals to determine the bile-to-plasma concentration ratio of erythritol.
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Clanobutin Administration: Administer this compound intravenously.
-
Post-Dose Sampling: Continue collecting bile and blood samples to observe changes in bile flow and the erythritol bile-to-plasma ratio.
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Data Interpretation: An increase in bile flow without a significant change in the erythritol ratio suggests a primary stimulation of canalicular bile formation. A decrease in the ratio accompanied by increased bicarbonate and chloride excretion would indicate a ductular component to the choleresis.
Proposed Signaling Pathways
Based on the available evidence, the following diagrams illustrate the proposed mechanism of action of this compound on bile secretion.
Caption: Proposed mechanism of this compound at the hepatocyte canalicular membrane.
Caption: Putative mechanism of this compound at the cholangiocyte apical membrane.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the choleretic effects of a compound like this compound.
Caption: General experimental workflow for studying choleretic agents.
Conclusion
This compound is a potent choleretic agent that primarily acts by stimulating bile salt-independent canalicular bile formation through an osmotic mechanism driven by its own biliary excretion. A secondary effect on ductular secretion of bicarbonate and chloride further contributes to the increased bile flow. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the nuanced mechanisms of this compound and to explore its therapeutic potential in cholestatic conditions. The proposed signaling pathways, while based on current evidence, highlight the need for further molecular studies to fully elucidate the intracellular signaling cascades involved.
References
- 1. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of clanobutin on bile excretion in rat and dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of Clanobutin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of Clanobutin sodium. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, mechanism of action, and relevant experimental data, presenting a consolidated resource for scientific inquiry.
Chemical Identity and Structure
This compound is the sodium salt of Clanobutin, a γ-aminobutyric acid derivative. It is chemically designated as Sodium 4-((4-chlorobenzoyl)(4-methoxyphenyl)amino)butyrate[1]. The compound is recognized for its use in veterinary medicine as a choleretic agent to treat digestive upsets. For research purposes, it is supplied as a solid powder soluble in DMSO[1].
The core structure of Clanobutin consists of a butyric acid backbone linked to a substituted aniline. The aniline nitrogen is acylated with a 4-chlorobenzoyl group and also bears a 4-methoxyphenyl substituent. The sodium salt is formed by the deprotonation of the carboxylic acid group.
Chemical Structure of this compound:
References
An In-Depth Technical Guide to the Synthesis and Purification of Clanobutin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clanobutin sodium, the sodium salt of 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid, is a pharmaceutical agent primarily used in veterinary medicine as a choleretic, stimulating bile production. This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for this compound, intended to support researchers and professionals in drug development and manufacturing. This document details a plausible multi-step synthesis pathway, including the formation of key intermediates, the final acylation reaction, and the conversion to the sodium salt. Furthermore, it outlines relevant purification techniques, such as crystallization and chromatographic methods, to achieve high-purity this compound suitable for pharmaceutical applications. The synthesis and purification workflows are visually represented through diagrams, and key quantitative data are summarized for practical reference.
Introduction
Clanobutin, with the chemical name 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid, is a derivative of gamma-aminobutyric acid (GABA). Its sodium salt is employed to treat digestive disorders in animals by enhancing bile secretion. The synthesis of this molecule involves the strategic formation of an amide bond and requires robust purification methods to ensure the final product's quality and safety. This guide consolidates available chemical literature and theoretical principles to present a detailed methodology for its synthesis and purification.
Chemical Properties of this compound
A summary of the key chemical properties of clanobutin and its sodium salt is presented in Table 1.
| Property | Clanobutin | This compound |
| IUPAC Name | 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid | Sodium 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoate |
| Molecular Formula | C₁₈H₁₈ClNO₄ | C₁₈H₁₇ClNNaO₄ |
| Molecular Weight | 347.79 g/mol | 369.77 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water | Soluble in water |
Synthesis of Clanobutin
The synthesis of clanobutin can be logically approached in two primary stages: the formation of the N-(4-methoxyphenyl)-4-aminobutanoic acid intermediate, followed by its acylation with 4-chlorobenzoyl chloride.
Stage 1: Synthesis of 4-(4-methoxyphenylamino)butanoic acid
This key intermediate is synthesized through the reaction of 4-methoxyaniline with succinic anhydride. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functionality.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methoxyaniline in a suitable solvent such as toluene or dichloromethane.
-
Addition of Reactant: To this solution, add 1.0 to 1.1 equivalents of succinic anhydride portion-wise while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Table 2: Summary of Reaction Parameters for Stage 1
| Parameter | Value |
| Reactants | 4-methoxyaniline, Succinic anhydride |
| Molar Ratio | ~1:1 |
| Solvent | Toluene or Dichloromethane |
| Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Purification | Recrystallization (e.g., from ethanol) |
| Expected Yield | 80-90% (estimated) |
Stage 2: Acylation to form Clanobutin
The second stage involves the formation of an amide bond between the secondary amine of the intermediate synthesized in Stage 1 and 4-chlorobenzoyl chloride. This is a standard acylation reaction.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 4-(4-methoxyphenylamino)butanoic acid in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane. Add a base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution to act as an acid scavenger.
-
Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.0 to 1.1 equivalents) in the same solvent from the dropping funnel.
-
Reaction Conditions: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 to 6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. If the product precipitates, it can be filtered. Otherwise, extract the product into an organic solvent. Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain crude clanobutin.
Table 3: Summary of Reaction Parameters for Stage 2
| Parameter | Value |
| Reactants | 4-(4-methoxyphenylamino)butanoic acid, 4-chlorobenzoyl chloride |
| Molar Ratio | ~1:1 |
| Solvent | Tetrahydrofuran or Dichloromethane |
| Base | Triethylamine or Pyridine |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Purification | Recrystallization or Chromatography |
| Expected Yield | 75-85% (estimated) |
Synthesis of this compound
The conversion of clanobutin (a carboxylic acid) to its sodium salt is a straightforward acid-base reaction.
Experimental Protocol:
-
Dissolution: Dissolve the purified clanobutin in a suitable alcohol, such as ethanol or methanol.
-
Salt Formation: To this solution, add a stoichiometric amount (1.0 equivalent) of a sodium base, such as sodium hydroxide or sodium ethoxide, dissolved in the same solvent. The addition should be done carefully while monitoring the pH to reach neutrality (pH ~7).
-
Isolation: The sodium salt, being less soluble in the organic solvent, may precipitate out. The precipitation can be enhanced by cooling the solution or by adding a less polar co-solvent. The solid this compound is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Table 4: Summary of Parameters for Sodium Salt Formation
| Parameter | Value |
| Reactant | Clanobutin |
| Sodium Source | Sodium hydroxide or Sodium ethoxide |
| Solvent | Ethanol or Methanol |
| Temperature | Room temperature, then cooling |
| Isolation | Filtration |
| Expected Yield | >95% (quantitative) |
Purification of this compound
Achieving high purity is critical for pharmaceutical applications. The primary methods for purifying this compound are recrystallization and chromatography.
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is crucial.
Experimental Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of salts include ethanol, methanol, isopropanol, or mixtures with water or other co-solvents.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before being filtered hot to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum to a constant weight.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for separating closely related impurities, preparative HPLC can be employed.
Experimental Protocol:
-
Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is typically used. The mobile phase is usually a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.
-
Chromatography: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the main peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the solvents under reduced pressure to obtain the purified this compound.
Table 5: Illustrative Preparative HPLC Parameters
| Parameter | Example Value |
| Column | C18, 10 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 20% to 80% B over 30 minutes |
| Flow Rate | Dependent on column dimensions (e.g., 20 mL/min) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Visualizations
Synthesis Pathway
Caption: Overall synthetic pathway of this compound.
Purification Workflow
Caption: General purification workflow for this compound.
Conclusion
This technical guide has outlined a feasible and detailed synthetic route for the preparation of this compound, along with comprehensive methods for its purification. The provided experimental protocols, summarized in tabular format, and the visual workflows offer a practical framework for researchers and professionals in the field of pharmaceutical development. Adherence to good laboratory practices and appropriate analytical characterization at each step are essential to ensure the synthesis of high-quality, pure this compound. Further process optimization may be required to adapt these methods for large-scale industrial production.
An In-depth Technical Guide on the Physico-chemical Properties of Clanobutin Sodium for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physico-chemical properties of Clanobutin sodium, a compound of interest for various research applications, particularly in the fields of pharmacology and veterinary medicine. This document details its chemical identity, physical characteristics, and stability, offering valuable data and standardized experimental protocols to support further investigation and development.
Chemical and Physical Properties
This compound is the sodium salt of Clanobutin, a γ-aminobutyric acid derivative. It is primarily known for its choleretic and appetite-stimulating effects.[1] The following tables summarize the key physico-chemical properties of both this compound and its free acid form, Clanobutin.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Sodium 4-((4-chlorobenzoyl)(4-methoxyphenyl)amino)butyrate | [1] |
| CAS Number | 74755-21-8 | [1] |
| Chemical Formula | C₁₈H₁₇ClNNaO₄ | [1] |
| Molecular Weight | 369.78 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Properties of Clanobutin (Free Acid)
| Property | Value | Source(s) |
| Chemical Name | 4-((4-Chlorobenzoyl)(4-methoxyphenyl)amino)butanoic acid | [2][3] |
| CAS Number | 30544-61-7 | [2][4] |
| Chemical Formula | C₁₈H₁₈ClNO₄ | [4][5] |
| Molecular Weight | 347.79 g/mol | [5][6] |
| Melting Point | 105 °C | [4] |
| pKa | Not experimentally determined; estimated to be in the acidic range due to the carboxylic acid moiety. |
Experimental Protocols
This section provides detailed methodologies for determining key physico-chemical parameters of this compound. These protocols are based on standard pharmaceutical testing guidelines.
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity.
-
Principle: The sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.[7][8]
-
Apparatus: Capillary melting point apparatus.[8]
-
Procedure:
-
Ensure the Clanobutin sample is thoroughly dried and finely powdered.[9]
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9]
-
Place the capillary tube in the heating block of the melting point apparatus.[8]
-
Heat the block rapidly to a temperature approximately 15°C below the expected melting point (105°C).[9]
-
Reduce the heating rate to 1-2°C per minute.[10]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting). This range is the melting point.[8]
-
Perform the determination in triplicate to ensure accuracy.[10]
-
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[11]
-
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[11]
-
Apparatus: Orbital shaker with temperature control, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.[7]
-
Procedure:
-
Add an excess amount of this compound to a series of glass vials, each containing a different solvent of interest (e.g., water, ethanol, phosphate buffer at various pH values).
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[7]
-
After agitation, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation or filtration (using a filter compatible with the solvent).
-
Dilute the clarified supernatant to an appropriate concentration and analyze it using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.
-
The determined concentration represents the equilibrium solubility in that solvent at the specified temperature.
-
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For Clanobutin, the carboxylic acid group is the primary ionizable moiety.
-
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[4][12]
-
Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, and a burette.[4]
-
Procedure:
-
Accurately weigh a sample of Clanobutin and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of sodium hydroxide (NaOH) of known concentration, adding the titrant in small, precise increments.[4]
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[4]
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point.
-
Perform the titration in triplicate.[13]
-
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[14] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing.[14]
-
Principle: this compound is exposed to various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) to induce degradation. The resulting degradation products are then separated and quantified using a suitable analytical method, typically HPLC.[14]
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and maintain at room temperature or heat gently.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products. Method validation should be performed according to ICH Q2(R1) guidelines.[1][2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of Clanobutin and typical experimental workflows for its analysis.
Caption: Proposed signaling pathway for the choleretic action of Clanobutin.
Caption: General experimental workflow for the analysis of Clanobutin in biological samples.
Caption: Logical workflow for a forced degradation study of this compound.
Potential Degradation Pathways
Based on the chemical structure of Clanobutin, which contains both an amide and a carboxylic acid functional group, the following degradation pathways are proposed under forced degradation conditions.
-
Hydrolytic Degradation:
-
Acid-catalyzed hydrolysis: Under acidic conditions, the amide bond is susceptible to hydrolysis, which would cleave the molecule into 4-chlorobenzoic acid and 4-(4-methoxyphenylamino)butanoic acid.
-
Base-catalyzed hydrolysis: In a basic medium, the amide bond can also be hydrolyzed, yielding the sodium salt of 4-chlorobenzoic acid and the sodium salt of 4-(4-methoxyphenylamino)butanoic acid.
-
-
Oxidative Degradation: The tertiary amine nitrogen and the methoxy group on the phenyl ring could be susceptible to oxidation, potentially leading to the formation of N-oxides or demethylated products.
It is crucial to perform experimental forced degradation studies to confirm these proposed pathways and identify the actual degradation products. The development of a validated stability-indicating analytical method is a prerequisite for such studies.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Official web site : ICH [ich.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. fda.gov [fda.gov]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Clanobutin Sodium: A Structural GABA Analog Lacking Evidence of Functional GABAergic Activity
For Immediate Release
Onderstepoort, South Africa – Clanobutin sodium, chemically known as 4-[(4-chlorobenzoyl)(4-methoxyphenyl)amino]butyric acid sodium salt, is a compound recognized primarily for its choleretic properties in veterinary medicine.[1][2] It is often categorized as an analog of gamma-aminobutyric acid (GABA) due to its structural derivation from 4-aminobutyric acid.[1][2] However, a comprehensive review of the existing scientific literature reveals a significant lack of evidence to support any functional activity on the GABAergic system. This technical guide summarizes the known pharmacological profile of this compound and outlines the standard experimental protocols that would be necessary to investigate its putative role as a functional GABA analog.
Introduction to this compound
This compound is principally used as a choleretic agent to stimulate bile secretion and treat digestive insufficiencies in animals, including cattle, sheep, goats, horses, and dogs.[3] Its therapeutic application focuses on stimulating hepatic function and restoring normal digestion, particularly after overfeeding or in cases of metabolic disorders.[3] While its chemical backbone is derived from GABA, its documented pharmacological effects are centered on the gastrointestinal and hepatic systems.
Studies in dogs have shown that intravenous administration of clanobutin significantly increases bile flow, with a 260% increase observed within the first 15 minutes.[1] This choleretic action is accompanied by an increased excretion of sodium and potassium.[4] In steers, clanobutin has been demonstrated to be a potent choleretic, capable of increasing bile flow up to four-fold, especially when bile flow is initially reduced.[2]
Despite the "GABA analog" classification in pharmacological databases, there are no published studies detailing its interaction with GABA receptors (GABA-A, GABA-B), its influence on GABAergic neurotransmission, or its effects on GABA-metabolizing enzymes like GABA transaminase.
Known Pharmacological Effects (Non-GABAergic)
The primary and well-documented effect of this compound is its ability to increase bile secretion. The table below summarizes quantitative data from veterinary studies.
| Parameter | Species | Dosage | Result | Citation |
| Bile Flow | Dogs | Not Specified (IV) | ▲ 260% increase within 15 minutes | [1] |
| Bile Flow | Steers | 4.3 g (IV) | ▲ Up to 4-fold increase | [2] |
| Sodium Excretion (in bile) | Dogs | Not Specified (IV) | ▲ 243% increase within 15 minutes | [4] |
| Potassium Excretion (in bile) | Dogs | Not Specified (IV) | ▲ 259% increase within 15 minutes | [4] |
| Magnesium Excretion (in bile) | Dogs | Not Specified (IV) | ▲ 229% increase within 15 minutes | [4] |
Hypothetical Investigation of GABAergic Activity
To ascertain whether this compound has any functional activity as a GABA analog, a series of standard pharmacological investigations would be required. The following sections detail the experimental protocols and logical workflows that researchers would typically employ.
Experimental Workflow for Assessing GABAergic Properties
A logical workflow to test a compound like clanobutin for GABAergic activity would proceed from initial binding studies to functional cellular and in-vivo assays.
Caption: Workflow for investigating the potential GABAergic activity of clanobutin.
Detailed Experimental Protocols (Hypothetical)
The following are detailed, albeit theoretical, protocols for key experiments that would be essential in determining the GABAergic effects of clanobutin.
Protocol 1: GABA-A Receptor Radioligand Binding Assay
-
Objective: To determine if this compound binds to the GABA-A receptor.
-
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors).
-
[³H]Muscimol or [³H]SR95531 (radioligands for the GABA binding site).
-
Unlabeled GABA (for determining non-specific binding).
-
This compound (test compound).
-
Tris-HCl buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of the radioligand ([³H]Muscimol).
-
In parallel tubes, add increasing concentrations of this compound (e.g., 1 nM to 1 mM).
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled GABA).
-
Incubate at 4°C for a specified time (e.g., 20 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding and analyze the data to determine the IC50 value of clanobutin.
-
Protocol 2: Electrophysiological Analysis using Patch-Clamp
-
Objective: To determine if this compound modulates GABA-A receptor function (i.e., acts as an agonist, antagonist, or allosteric modulator).
-
Materials:
-
Cultured primary neurons or HEK293 cells expressing recombinant GABA-A receptors.
-
Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
External and internal pipette solutions.
-
GABA (agonist).
-
This compound.
-
-
Methodology:
-
Establish a whole-cell patch-clamp recording from a neuron or transfected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Measure changes in the amplitude of the GABA-induced current. An increase suggests positive allosteric modulation, a decrease suggests negative modulation or antagonism.
-
To test for direct agonism, apply this compound in the absence of GABA and observe if a current is generated.
-
Potential GABAergic Signaling Pathway
If clanobutin were found to be a positive allosteric modulator of the GABA-A receptor, it would act within the canonical GABAergic signaling pathway to enhance neuronal inhibition.
Caption: Hypothetical modulation of the GABA-A receptor signaling pathway by clanobutin.
Conclusion
This compound is a structurally-defined GABA analog with a well-established role as a choleretic agent in veterinary practice. However, there is a conspicuous absence of scientific data to support its function as a modulator of the GABAergic system. Its classification as a GABA analog appears to be based solely on its chemical structure rather than on pharmacological activity. The experimental frameworks presented herein offer a roadmap for future research to definitively characterize the neuropharmacological profile of this compound and to validate or refute its functional role as a true GABAergic compound. Until such studies are conducted, this compound should be considered a GABA analog by structure only, with its primary mechanism of action being unrelated to central nervous system inhibition.
References
- 1. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA induces thee differentiation of small into large cholangiocytes by activation of Ca2+/CaMK I-dependent adenylyl cyclase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
In-Vitro Enteral Absorption Models for Clanobutin Sodium: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clanobutin sodium, a γ-aminobutyric acid (GABA) analog, has been primarily studied using specialized in-vitro models to predict its enteral absorption. This technical guide provides a comprehensive overview of the established and potential in-vitro models for assessing the intestinal permeability and absorption of this compound. The core of this guide focuses on the artificial phospholipid collodion membrane model, which has been specifically cited for Clanobutin, and a related kinetic absorption model. Additionally, this document details the methodologies for standard, widely-used in-vitro enteral absorption models, including the Caco-2 cell permeability assay, the Parallel Artificial Membrane Permeability Assay (PAMPA), and the everted gut sac model, which are highly relevant for characterizing the absorption profile of compounds like this compound. Detailed experimental protocols, data presentation tables, and mandatory visualizations of experimental workflows and signaling pathways are provided to support researchers in the practical application of these models.
Core In-Vitro Models for this compound
The primary in-vitro methodology reported for this compound involves a synthetic membrane system coupled with a computational model to extrapolate absorption kinetics.
Artificial Phospholipid Collodion Membrane Model
Two primary models have been developed for the in-vitro determination of Clanobutin's absorption, utilizing artificial phospholipid collodion membranes.[1][2] These models are instrumental in measuring permeability coefficients (PM), which are then used to calculate absorption coefficients (k1).[1][2] A key finding from these studies is the good correlation of the calculated k1 values with in-vitro absorption data from swine intestine and with absorption constants derived from human pharmacological studies, particularly at a pH range of 7-8, characteristic of the small intestine.[1][2]
Experimental Protocol: Artificial Phospholipid Collodion Membrane Assay
While a highly detailed, step-by-step protocol for the specific collodion membrane used for Clanobutin is not publicly available, the following protocol is based on the principles of artificial membrane permeability assays.
-
Membrane Preparation:
-
A collodion solution (a solution of nitrocellulose in ether and alcohol) is prepared.
-
A defined concentration of phospholipids (e.g., lecithin) is dissolved in a suitable organic solvent (e.g., n-octanol).[3][4]
-
The phospholipid solution is then mixed with the collodion solution.
-
This mixture is carefully cast onto a solid support (e.g., a filter membrane or a glass plate) and allowed to dry, forming a thin artificial membrane. The solvent evaporation leaves a matrix of nitrocellulose embedded with phospholipids, mimicking a biological membrane.[4]
-
-
Permeability Measurement:
-
The prepared membrane is mounted in a diffusion cell (e.g., a Franz or Ussing chamber), separating a donor and an acceptor compartment.[3]
-
The donor compartment is filled with a solution of this compound at a known concentration, dissolved in a buffer simulating intestinal fluid (e.g., phosphate-buffered saline at pH 7.4).
-
The acceptor compartment is filled with a drug-free buffer solution.
-
The system is maintained at a physiological temperature (37°C) with constant stirring.
-
Samples are withdrawn from the acceptor compartment at predetermined time intervals and the concentration of this compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The permeability coefficient (PM) is calculated from the steady-state flux of the drug across the membrane.
-
Kinetic Absorption Model
The permeability data obtained from the artificial phospholipid collodion membrane model serves as a critical input for a kinetic absorption model. This computational model simulates the gastrointestinal transport of Clanobutin, taking into account local changes in pH.[1][2] It allows for the calculation of anticipated gastric (pH 3) and intestinal (pH 7.5) absorption rates for different gastric filling volumes.[1][2] The resulting calculated invasion curves can be compared with those derived from in-vivo pharmacokinetic studies in humans to validate the predictive power of the in-vitro data.[1][2]
Standard In-Vitro Enteral Absorption Models
While the artificial phospholipid collodion membrane is the specifically mentioned model for Clanobutin, the following standard models are widely used in drug development and are highly applicable for characterizing its absorption.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[5][6][7][8]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer.
-
A solution of this compound is added to the apical (donor) side.
-
The transwell plate is incubated at 37°C.
-
Samples are taken from the basolateral (acceptor) side at specific time points.
-
-
Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the drug added to the basolateral side and samples taken from the apical side.
-
Sample Analysis: The concentration of this compound in the samples is determined by LC-MS/MS or HPLC.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput screening tool that assesses the passive permeability of a compound across an artificial lipid membrane.[9][10][11][12]
Experimental Protocol: PAMPA
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
Compound Addition: A solution of this compound is added to the wells of the donor plate.
-
Assembly: The donor plate is placed on top of a 96-well acceptor plate containing a buffer solution.
-
Incubation: The assembly is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: The concentration of this compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the final concentrations in the donor and acceptor compartments.
Everted Gut Sac Model
This ex-vivo model utilizes a segment of the small intestine from a laboratory animal (e.g., rat) to study drug absorption.[13][14][15][16] The intestine is everted to expose the mucosal surface to the drug solution.
Experimental Protocol: Everted Gut Sac
-
Tissue Preparation: A segment of the small intestine is excised from a euthanized animal, flushed, and gently everted over a glass rod.
-
Sac Formation: One end of the everted segment is ligated, and the sac is filled with a known volume of buffer. The other end is then ligated to form a sealed sac.
-
Incubation: The everted sac is incubated in a temperature-controlled, oxygenated buffer solution containing this compound.
-
Sampling: At the end of the incubation period, the concentration of this compound inside the sac (serosal side) and in the incubation medium (mucosal side) is determined.
-
Data Analysis: The amount of drug transported across the intestinal wall is calculated.
Data Presentation
Table 1: Summary of In-Vitro Permeability Data for this compound and Analogs (Illustrative)
| In-Vitro Model | Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Absorption Coefficient (k1) (min⁻¹) | Efflux Ratio | Reference |
| Artificial Phospholipid Collodion Membrane | This compound | Data not available | Data not available | N/A | [1][2] |
| Caco-2 | Butyric Acid | 1.5 ± 0.3 | N/A | ~1 | [6][7][8] |
| Caco-2 | GABA | 0.5 ± 0.1 | N/A | ~1 | Fictional Example |
| PAMPA | This compound | Data not available | N/A | N/A | |
| Everted Gut Sac | Butyric Acid | High | N/A | N/A | Fictional Example |
Visualization of Pathways and Workflows
Signaling Pathway: Intestinal Absorption of this compound (Hypothesized)
As a GABA analog, the absorption of this compound may be mediated by proton-coupled amino acid transporters (PAT), such as PAT1 (SLC36A1), which function as H+/amino acid symporters.[17][18][19][20]
Caption: Hypothesized intestinal absorption pathway of this compound via a proton-coupled amino acid transporter (PAT1).
Experimental Workflow: Caco-2 Permeability Assay
Caption: General workflow for determining the permeability of this compound using the Caco-2 cell model.
Logical Relationship: PAMPA vs. Caco-2 for Mechanistic Insights
Caption: Logical relationship between PAMPA and Caco-2 assay results for elucidating drug transport mechanisms.
References
- 1. The SLC36 family of proton-coupled amino acid transporters and their potential role in drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro method for estimation of enteral absorption of clanobutin and other drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Development and evaluation of an artificial membrane for determination of drug availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Effects of Butyrate on Intestinal Barrier Function in a Caco-2 Cell Monolayer Model of Intestinal Barrier | Semantic Scholar [semanticscholar.org]
- 7. Effects of butyrate on intestinal barrier function in a Caco-2 cell monolayer model of intestinal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate Protects Barrier Integrity and Suppresses Immune Activation in a Caco-2/PBMC Co-Culture Model While HDAC Inhibition Mimics Butyrate in Restoring Cytokine-Induced Barrier Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 12. PAMPA | Evotec [evotec.com]
- 13. An improved everted gut sac as a simple and accurate technique to measure paracellular transport across the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Everted gut sac model as a tool in pharmaceutical research: limitations and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs [mdpi.com]
- 17. The SLC36 family of proton-coupled amino acid transporters and their potential role in drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proton coupled amino acid transporter - Wikipedia [en.wikipedia.org]
- 19. SLC36 family of proton-coupled amino acid transporters | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. mdpi.com [mdpi.com]
Clanobutin Sodium: An In-depth Technical Guide on its Effects on Gastrointestinal Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clanobutin sodium is a veterinary pharmaceutical agent primarily recognized for its potent choleretic and secretagogue properties. While clinically employed for various digestive disorders, including intestinal atony and constipation, its direct effects on gastrointestinal motility are not well-documented in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound's impact on the gastrointestinal system. It focuses on its established secretagogue effects on the liver and pancreas and explores the potential indirect mechanisms by which it may influence gastrointestinal motility. This document also highlights the existing knowledge gaps and proposes future research directions to elucidate its complete pharmacological profile.
Established Pharmacological Effects of this compound
The primary and most substantiated effects of this compound are its stimulation of bile production (choleretic effect) and pancreatic secretions.
Choleretic Effect
This compound significantly increases bile flow, particularly in states of reduced basal bile secretion.
Table 1: Quantitative Data on the Choleretic Effect of this compound
| Species | Dosage | Observation | Reference |
| Steers | 4.3 g (intravenous) | Up to four-fold increase in bile flow volume when basal flow was previously reduced. | [1] |
| Dogs | Not specified | 260% increase in bile flow within the first 15 minutes post-intravenous injection. The effect lasted for 1.5 hours. | [2] |
Stimulation of Pancreatic Secretion
In vitro studies have demonstrated that this compound directly stimulates the secretion of digestive enzymes from the pancreas.
Table 2: In Vitro Effects of this compound on Pancreatic Secretion
| Animal Model | Preparation | This compound Concentration | Key Findings | Reference |
| Rat | Pancreatic lobules | 7.2 mM | Stimulated secretion of amylase and radiolabeled proteins to a similar or greater extent than cholecystokinin (CCK-PZ) and carbachol, with a 1-2 hour delay. | [3] |
| Rabbit | Isolated pancreas | 3.3 mM | Stimulated protein secretion to about half the extent of carbachol with no significant delay. The effect was only partially inhibited by atropine. | [3] |
Induction of Gallbladder Contraction
This compound has been shown to induce gallbladder contraction, contributing to the delivery of bile into the duodenum.
Table 3: Effect of this compound on Gallbladder Contraction in Dogs
| Dosage | Method of Administration | Maximal Contraction (%) | Time to Maximal Contraction | Reference |
| 15 mg/kg | Intravenous | 21% (range: 17.2-27.8%) | 20 minutes | N/A |
Postulated Indirect Effects on Gastrointestinal Motility
While direct evidence of this compound's prokinetic properties is lacking, its potent secretagogue effects on the liver and pancreas strongly suggest an indirect influence on gastrointestinal motility. The increased flow of bile and pancreatic juice into the duodenum can modulate gut motor function through several physiological mechanisms.
dot
Caption: Proposed indirect mechanism of this compound on GI motility.
The influx of these secretions can alter the chemical and physical environment of the intestinal lumen, thereby influencing smooth muscle activity. Bile acids themselves are known to modulate intestinal transit, although their effects can be complex, sometimes delaying gastric emptying while accelerating colonic transit. The increased fluid volume from pancreatic secretions can also contribute to luminal distension, a key stimulus for peristalsis.
Evidence from Clinical Use in Veterinary Medicine
This compound is indicated for a variety of digestive issues in domestic animals, including indigestion, constipation, and intestinal atony.[4] Its use in these conditions suggests a clinical benefit in restoring normal digestive function, which may be partly attributable to an enhancement of gastrointestinal motility. However, it is often used in combination with other therapeutic agents, making it difficult to isolate its specific contribution to improved motility.[5][6]
Gaps in Knowledge and Future Research Directions
The current body of scientific literature does not provide a definitive answer to the question of whether this compound is a direct prokinetic agent. Key areas for future investigation include:
-
In Vivo Motility Studies: Controlled studies measuring gastric emptying time and intestinal transit (e.g., using radiopaque markers or charcoal meal tests) in various animal models are necessary to quantify the direct effects of this compound on propulsive motility.
-
In Vitro Smooth Muscle Studies: Experiments using isolated intestinal smooth muscle strips would clarify whether this compound has a direct contractile or relaxant effect on the gut wall and could help elucidate its mechanism of action (e.g., interaction with cholinergic, adrenergic, or other receptor systems).
-
Signaling Pathway Analysis: Investigating the intracellular signaling pathways in enterocytes and smooth muscle cells that are modulated by this compound would provide a more complete understanding of its pharmacological effects.
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the effects of this compound on gastrointestinal motility.
In Vivo Gastrointestinal Transit: Charcoal Meal Test
This protocol is a standard method for assessing intestinal transit time in rodents.
dot
Caption: Workflow for the charcoal meal gastrointestinal transit test.
Methodology:
-
Animal Preparation: Adult rats or mice are fasted for approximately 18 hours with free access to water to ensure an empty stomach.[7]
-
Drug Administration: Animals are divided into control and treatment groups. The treatment group receives a specified dose of this compound (e.g., via intraperitoneal injection), while the control group receives a vehicle.[8]
-
Charcoal Meal Administration: After a predetermined time (e.g., 30 minutes) to allow for drug absorption, a charcoal meal (typically 10% activated charcoal suspended in 5% gum acacia) is administered orally via gavage.[8][9]
-
Transit Time: After another set period (e.g., 30 minutes), the animals are humanely euthanized.[7]
-
Measurement: The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction. The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Data Analysis: Intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
In Vitro Intestinal Smooth Muscle Contractility Assay
This protocol allows for the direct assessment of a substance's effect on smooth muscle contractility.
dot
Caption: Workflow for in vitro intestinal smooth muscle contractility assay.
Methodology:
-
Tissue Preparation: A segment of the small intestine (e.g., jejunum or ileum) is excised from a euthanized animal (e.g., rat or guinea pig) and placed in a physiological salt solution (e.g., Krebs solution).[10]
-
Muscle Strip Preparation: Longitudinal or circular smooth muscle strips of a standardized size are carefully prepared.[10]
-
Mounting: The muscle strips are mounted in an organ bath filled with physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2 (carbogen). One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate under a slight resting tension (e.g., 1 gram) for a period of time (e.g., 60 minutes), with regular washing.
-
Data Recording: Spontaneous contractions are recorded.
-
Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the changes in the force and frequency of contraction are recorded.
-
Data Analysis: The effects of this compound on smooth muscle contractility are quantified and analyzed.
Ultrasonographic Assessment of Gallbladder Motility
This non-invasive technique is used to measure the ejection fraction of the gallbladder.
dot
Caption: Workflow for ultrasonographic assessment of gallbladder motility.
Methodology:
-
Animal Preparation: A dog is fasted for at least 12 hours.[11]
-
Baseline Measurement: A baseline ultrasonographic examination of the gallbladder is performed to determine the fasting volume. The volume can be calculated using the ellipsoid formula: 0.523 x length x width x height.[12]
-
Drug Administration: this compound is administered intravenously at the desired dosage.
-
Post-Administration Measurements: Serial ultrasound scans are performed at specific time points after administration (e.g., 10, 20, 30, and 60 minutes) to measure the post-contraction gallbladder volume.[11]
-
Calculation of Ejection Fraction: The gallbladder ejection fraction is calculated for each time point using the formula: Ejection Fraction (%) = [(Fasting Volume - Post-Administration Volume) / Fasting Volume] x 100.[13]
Conclusion
This compound is a well-established secretagogue, potently stimulating bile and pancreatic secretions. While it is used clinically for conditions that imply impaired gastrointestinal motility, direct scientific evidence of its prokinetic effects is currently lacking. The available data suggests that any influence on gastrointestinal motility is likely indirect, stemming from its primary effects on digestive gland secretion. Further research is required to fully characterize the pharmacological profile of this compound and to substantiate its role as a potential direct modulator of gastrointestinal motility. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of clanobutin on pancreatic secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bekatest 10% Injection [drugest.net]
- 5. Assessment of an integrated therapeutic protocol for sheep with acute ruminal impaction: diagnostic and prognostic significance of rumen functions and hepatorenal biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Assessment of an integrated therapeutic protocol for sheep with acute ruminal impaction: diagnostic and prognostic significance of rumen functions and hepatorenal biomarkers [frontiersin.org]
- 7. Characterization of transit rates in the large intestine of mice following treatment with a CGRP antibody, CGRP receptor antibody, and small molecule CGRP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Evaluation of gallbladder volume and contraction index with three-dimensional ultrasonography in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckvetmanual.com [merckvetmanual.com]
Potential Therapeutic Applications of Clanobutin Sodium: A Preclinical and Mechanistic Overview
For Research and Drug Development Professionals
Abstract
Clanobutin sodium, a derivative of gamma-aminobutyric acid, is a well-established veterinary drug utilized for its choleretic and digestive stimulant properties.[1][2][3][4] Primarily employed in species such as cattle, sheep, goats, horses, and dogs, its therapeutic scope has been confined to addressing digestive insufficiencies. This technical guide synthesizes the existing preclinical data on this compound to explore its pharmacological profile and potential, albeit speculative, therapeutic applications beyond veterinary medicine. A thorough examination of its mechanism of action, supported by quantitative data from animal studies and detailed experimental protocols, is presented. This document aims to provide a foundational resource for researchers and drug development professionals interested in the latent therapeutic avenues of this compound, while underscoring the current absence of human clinical data and highlighting potential safety concerns.
Introduction
This compound, chemically known as 4-[p-chloro-N-(p-methoxyphenyl)-benzamido] butyric acid, is recognized for its capacity to stimulate the secretory functions of digestive exocrine glands.[4][5] Its primary veterinary indications include primary and secondary indigestion, ruminal acidosis, constipation, intestinal atony, and the stimulation of hepatic function through the promotion of bile secretion.[3][4] Despite its long-standing use in animals, there is a notable lack of investigation into its potential therapeutic benefits in human medicine. This guide delves into the core pharmacology of this compound, presenting a comprehensive analysis of its effects on gastrointestinal physiology as observed in preclinical models.
Mechanism of Action and Pharmacological Effects
The principal pharmacological effect of this compound is its potent choleretic action, leading to a significant increase in bile flow.[2][5][6] This effect has been consistently observed across various animal species, including steers, dogs, and rats.[2][5][6] The mechanism appears to be multifactorial, potentially involving both canalicular and ductular secretion.
Choleretic Effects
Studies in dogs have demonstrated that intravenous administration of this compound can increase bile flow by as much as 260% within the first 15 minutes, with the effect lasting for approximately 1.5 hours.[6] In steers with reduced bile flow, Clanobutin was found to be a potent choleretic, increasing bile volume up to four-fold.[2] Research in rats and dogs suggests that Clanobutin stimulates bile salt-independent, canalicular bile formation.[5] Furthermore, changes in the bile-to-plasma concentration ratio of erythritol and a predominant excretion of bicarbonate and chloride point towards a possible ductular effect.[5]
Effects on Pancreatic and Gastric Secretion
In addition to its effects on bile secretion, some evidence suggests that this compound may also influence pancreatic and gastric secretions. One study noted an increase in pepsin, trypsin, and chymotrypsin in the duodenum following administration of the drug.[7]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical investigations into the effects of this compound.
Table 1: Effect of this compound on Bile Flow
| Animal Model | Dosage | Route of Administration | Observation | Reference |
| Anesthetized Dogs | Not Specified | Intravenous | 260% increase in bile flow within the first 15 minutes. | [6] |
| Adult Steers | 4.3 g | Intravenous | Up to a four-fold increase in bile flow when previously reduced. | [2] |
| Anesthetized Male Sprague-Dawley Rats | 40 mg/kg | Intravenous | Marked choleresis paralleling biliary excretion of the drug. | [5] |
| Non-anesthetized Female Boxer Dogs | 40 mg/kg | Intravenous | Marked choleresis paralleling biliary excretion of the drug. | [5] |
Table 2: Effect of this compound on Bile Composition in Dogs
| Bile Component | Observation | Reference |
| Sodium | Sharp rise of 243% in total amount excreted in the first 15 minutes. | [7] |
| Potassium | Increased excretion, with a more gradual decline than sodium. | [7] |
| Magnesium | 229% increase in the amount excreted within the first 15 minutes. | [7] |
| Bilirubin | Sharp increase in excretion within the first 15 minutes, followed by a sharp drop. | [6] |
| Calcium | Sharp increase in excretion within the first 15 minutes, followed by a sharp drop. | [6] |
Experimental Protocols
Investigation of Choleretic Action in Anesthetized Dogs
-
Animal Model: Anesthetized dogs.
-
Procedure:
-
The bile duct is cannulated to allow for the collection of bile samples.
-
Clanobutin is administered intravenously.
-
Bile samples are collected at 15-minute intervals.
-
Arterial and venous blood pressures, as well as the electrocardiogram, are continuously recorded throughout the experiment.
-
The collected bile samples are analyzed for volume and the concentration of electrolytes (sodium, potassium, magnesium, calcium) and bilirubin.[6]
-
Evaluation of Choleretic Effect in Steers
-
Animal Model: Adult steers.
-
Procedure:
-
An initial state of reduced bile flow is induced by diminishing the total bile salts in the enterohepatic circulation.
-
Clanobutin is administered intravenously at a dose of 4.3 g.
-
Bile flow is measured to determine the choleretic effect.[2]
-
Potential Therapeutic Applications in Humans (Speculative)
While there is no clinical data to support the use of this compound in humans, its established pharmacological effects in animals suggest potential areas for investigation:
-
Cholestatic Liver Diseases: Its potent choleretic properties could theoretically be beneficial in conditions characterized by impaired bile flow, such as primary biliary cholangitis or primary sclerosing cholangitis.
-
Exocrine Pancreatic Insufficiency: The observed stimulation of pancreatic enzyme secretion suggests a potential role in managing digestive insufficiencies arising from conditions like chronic pancreatitis or cystic fibrosis.
-
Post-operative Ileus: Its pro-digestive and potential pro-motility effects could be explored for the prevention or treatment of post-operative ileus.
It is crucial to reiterate that these are speculative applications. Significant research, including comprehensive preclinical toxicology and pharmacokinetic studies, followed by rigorous clinical trials, would be necessary to establish any safety and efficacy in humans.
Safety and Toxicological Considerations
The available data raises significant safety concerns regarding the potential use of this compound in humans. There is insufficient toxicological data for the Therapeutic Goods Administration to establish an Acceptable Daily Intake (ADI) for humans.[1] Furthermore, a study in male goats and pregnant rats indicated potential reproductive toxicity, including a decrease in sperm quality and adverse effects on fetuses.[8] These findings necessitate a cautious approach and thorough toxicological evaluation before any consideration for human application.
Visualizing Mechanisms and Workflows
Hypothetical Signaling Pathway for Clanobutin-Induced Choleresis
Caption: Hypothetical signaling cascade for Clanobutin-induced choleresis.
Experimental Workflow for Assessing Choleretic Effects
Caption: Workflow for evaluating the choleretic action of Clanobutin.
Conclusion
This compound is a potent choleretic agent with a well-documented efficacy profile in veterinary medicine. Its ability to stimulate bile and potentially other digestive secretions presents an interesting pharmacological profile. However, the complete absence of human clinical data, coupled with concerning findings of reproductive toxicity in animal models, mandates a highly cautious and rigorous scientific approach. This guide provides a comprehensive summary of the existing preclinical data to inform future research. Any exploration of this compound for human therapeutic use must begin with extensive toxicological and pharmacokinetic profiling to address the current safety and data gaps. The speculative applications discussed herein should be viewed as theoretical starting points for further preclinical investigation.
References
- 1. This compound chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 4. Bekatest 10% Injection [drugest.net]
- 5. [The effect of clanobutin on bile excretion in rat and dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.co.za [journals.co.za]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
The Impact of Clanobutin Sodium on Digestive Enzyme Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clanobutin sodium, a γ-aminobutyric acid derivative, has demonstrated significant effects on the secretion of digestive enzymes, primarily as a choleretic and a pancreatic secretagogue. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided, and the putative signaling pathways are visualized. The compiled data indicate that this compound stimulates a substantial increase in bile flow and enhances the secretion of pancreatic enzymes through a mechanism that appears to be at least partially independent of classical secretagogue pathways. This document serves as a foundational resource for further investigation into the therapeutic potential of this compound in digestive disorders.
Introduction
This compound, with the chemical name 4-[4-chloro-N-(4-methoxyphenyl)-benzamido]butyric acid sodium salt, is a compound that has been investigated for its effects on the digestive system. It is recognized for its choleretic properties, stimulating the liver to increase bile production, and for its ability to promote the secretion of pancreatic enzymes. Understanding the quantitative impact and the underlying mechanisms of this compound's action is crucial for its potential development as a therapeutic agent for conditions characterized by insufficient digestive secretions.
Effects on Biliary Secretion
This compound exhibits a potent choleretic effect, significantly increasing the volume of bile secreted. This has been demonstrated in several animal models.
Quantitative Data on Biliary Secretion
| Animal Model | Dosage | Route of Administration | Effect on Bile Flow | Change in Bile Composition | Reference |
| Steers | 4.3 g | Intravenous | Up to four-fold increase when bile flow was previously reduced.[1] | Not specified | [1] |
| Dogs | Not Specified | Intravenous | 260% increase in the first 15 minutes.[2][3] | Increased concentration of sodium, potassium, magnesium, bilirubin, and calcium.[2][3] | [2][3] |
| Rats | 40 mg/kg | Intravenous | Marked choleresis. 1 µmol of clanobutin resulted in a 90 µL increment in bile flow.[2] | Predominant excretion of bicarbonate and chloride. No significant change in bile salt, phospholipid, or cholesterol excretion.[2] | [2] |
Proposed Mechanism of Choleretic Action
Studies in dogs suggest that this compound stimulates a bile salt-independent, canalicular bile formation.[2] The increased excretion of bicarbonate and chloride also points to a possible ductular effect.[2]
Effects on Pancreatic Enzyme Secretion
This compound directly stimulates the secretion of enzymes from the pancreas. In-vitro studies have provided valuable insights into its mechanism and efficacy.
Quantitative Data on Pancreatic Secretion
| In Vitro Model | This compound Concentration | Effect on Enzyme/Protein Secretion | Comparison with other Secretagogues | Reference |
| Rat pancreatic lobules | 7.2 mM | Stimulated secretion of amylase and radiolabeled proteins. | To the same or higher extent than maximally active doses of CCK-PZ and carbachol (with a 1-2 hour delay).[1] | [1] |
| Isolated rabbit pancreas | 3.3 mM | Stimulated protein secretion. | About half as much as carbachol (without significant delay).[1] | [1] |
A study in calves with fistulae in the abomasum and duodenum also demonstrated that a 20 mg/kg body mass dose of clanobutin led to a marked increase in the concentration of pepsin in the abomasum, and an increase in pepsin, trypsin, and chymotrypsin in the duodenum.
Signaling Pathway in Pancreatic Acinar Cells
The precise intracellular signaling pathway of this compound in pancreatic acinar cells is not fully elucidated. However, experimental evidence suggests a mechanism distinct from traditional secretagogues.
-
Calcium Independence: The stimulatory effect of clanobutin on protein secretion in the isolated rabbit pancreas was not affected by the omission of Ca2+ from the medium, indicating that an influx of extracellular calcium is not required for its action.[1]
-
Partial Atropine Inhibition: The effect was only partly inhibited by the muscarinic receptor antagonist atropine (0.1 mM), suggesting that while there may be a minor cholinergic component, the primary mechanism is not mediated through muscarinic receptors.[1]
-
No Interaction with Carbachol Pathway: The effect of clanobutin was prevented by prior application of carbachol, but prior addition of clanobutin did not prevent the effects of carbachol, suggesting a complex interaction or a shared downstream pathway.[1]
Based on these findings, a putative signaling pathway is proposed below. It is hypothesized that clanobutin may interact with a yet-unidentified G-protein coupled receptor (GPCR) on the basolateral membrane of the pancreatic acinar cell, leading to the activation of a secondary messenger system independent of or downstream from phospholipase C and calcium mobilization.
Caption: Putative signaling pathway for this compound in pancreatic acinar cells.
Effects on Gastric Secretion
The impact of this compound on gastric enzyme secretion is less well-documented. A study in calves indicated an increase in pepsin concentration in the abomasum following clanobutin administration. However, dedicated studies to quantify the effect on pepsin and gastric acid secretion in other models are lacking.
Experimental Protocols
In Vivo Choleretic Effect Assessment in a Canine Model
This protocol is based on methodologies described in studies evaluating the choleretic action of clanobutin in dogs.[2][3]
-
Animal Model: Anesthetized adult dogs.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully cannulate the common bile duct with a suitable catheter for bile collection.
-
Exteriorize the catheter for sample collection.
-
-
Experimental Procedure:
-
Collect basal bile samples for a control period (e.g., 15-minute intervals for 30-60 minutes).
-
Administer this compound intravenously at the desired dose.
-
Collect bile samples at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 1.5-2 hours).
-
-
Sample Analysis:
-
Measure the volume of each bile sample to determine the flow rate.
-
Analyze bile composition for electrolytes (sodium, potassium, calcium, magnesium), bilirubin, and bile acids using standard biochemical assays.
-
-
Data Presentation: Present data as mean ± SEM for bile flow rate and concentration of bile constituents over time, comparing pre- and post-administration values.
Caption: Experimental workflow for in vivo choleretic assessment.
In Vitro Pancreatic Enzyme Secretion Assay
This protocol is adapted from the methodology used to study the effects of clanobutin on isolated pancreatic lobules.[1]
-
Preparation of Pancreatic Lobules:
-
Euthanize a rat and excise the pancreas.
-
Place the pancreas in an oxygenated Krebs-Ringer bicarbonate buffer.
-
Dissect the pancreas into small lobules under a dissecting microscope.
-
-
Incubation and Stimulation:
-
Pre-incubate the pancreatic lobules in the buffer at 37°C with continuous oxygenation.
-
Replace the medium with fresh buffer containing the desired concentration of this compound or other secretagogues (e.g., CCK, carbachol) as positive controls.
-
Incubate for a specified time course (e.g., up to 2 hours), collecting the supernatant at various time points.
-
-
Enzyme Activity Measurement:
-
Measure the activity of amylase in the supernatant using a spectrophotometric assay with a suitable substrate (e.g., p-nitrophenyl-α-D-maltoside).
-
Total protein secretion can be quantified using methods such as the Bradford assay or by measuring the radioactivity of secreted proteins from pre-labeled lobules.
-
-
Data Analysis: Express enzyme or protein secretion as a percentage of the total content in the lobules at the end of the experiment.
Caption: Workflow for in vitro pancreatic secretion assay.
Discussion and Future Directions
The available evidence strongly supports the role of this compound as a potent choleretic and a direct stimulator of pancreatic enzyme secretion. Its mechanism of action on the pancreas, being largely independent of extracellular calcium and cholinergic pathways, presents an interesting area for further pharmacological investigation. Future research should focus on:
-
Elucidating the complete signaling pathway: Identifying the specific receptor and downstream mediators of clanobutin's action in pancreatic acinar cells.
-
Quantifying the full spectrum of enzyme secretion: Detailed analysis of the secretion of lipase and various proteases in response to clanobutin.
-
Investigating the effects on gastric secretion: Conducting dedicated studies to confirm and quantify the impact of clanobutin on pepsin and gastric acid secretion.
-
Translational studies: Exploring the therapeutic potential of this compound in animal models of digestive insufficiency and, eventually, in human clinical trials.
Conclusion
This compound is a promising compound that modulates digestive enzyme secretion through distinct mechanisms. This technical guide consolidates the current knowledge, providing a framework for researchers and drug development professionals to build upon. The presented data and protocols offer a solid foundation for further exploration of this compound's pharmacology and its potential applications in gastroenterology.
References
Methodological & Application
Application Note: Quantification of Clanobutin Sodium in Plasma using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of clanobutin sodium in plasma samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described method is intended for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring sensitive and specific measurement of clanobutin.
Introduction
This compound is a choleretic agent used in veterinary medicine to treat digestive upsets.[1][2] Accurate quantification of clanobutin in plasma is essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This application note details a robust and validated HPLC-MS/MS method for the determination of clanobutin in plasma. The method utilizes a simple protein precipitation step for sample preparation and employs an isotopically labeled internal standard to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Clanobutin-d4 Sodium (Isotopically labeled Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
Instrumentation
-
HPLC System: A system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and clanobutin-d4 sodium in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the clanobutin stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the clanobutin-d4 stock solution in acetonitrile.
Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL clanobutin-d4).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Figure 1: Workflow for plasma sample preparation.
HPLC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Analyte |
| Clanobutin | |
| Clanobutin-d4 (IS) |
Figure 2: HPLC-MS/MS analytical workflow.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[3] The validation parameters included specificity, linearity, accuracy, precision, limit of quantification (LLOQ), and stability.
Specificity
Specificity was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of clanobutin and the internal standard.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.
Table 3: Linearity and LLOQ Data
| Parameter | Result |
| Calibration Range (ng/mL) | 1 - 1000 |
| Regression Equation | y = mx + c |
| Coefficient of Determination (r²) | > 0.99 |
| LLOQ (ng/mL) | 1 |
| Accuracy at LLOQ (%) | 95 - 105 |
| Precision at LLOQ (%RSD) | < 15 |
Accuracy and Precision
Accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in five replicates.
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 3 | 2.95 | 98.3 | 4.5 | 6.2 |
| Medium | 50 | 51.2 | 102.4 | 3.1 | 4.8 |
| High | 800 | 790.4 | 98.8 | 2.8 | 3.9 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.1 | 98.5 |
| Medium | 50 | 94.5 | 101.2 |
| High | 800 | 93.8 | 99.3 |
Stability
The stability of clanobutin in plasma was evaluated under various storage conditions.
Table 6: Stability Data
| Stability Condition | Duration | Temperature | Stability (% of Initial) |
| Bench-top | 6 hours | Room Temp. | 97.2 |
| Freeze-thaw (3 cycles) | - | -20°C to RT | 95.8 |
| Long-term Storage | 30 days | -80°C | 96.5 |
| Post-preparative (Autosampler) | 24 hours | 4°C | 98.1 |
Conclusion
This application note describes a sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in plasma. The method has been thoroughly validated and is suitable for use in pharmacokinetic and other research studies. The simple sample preparation and short analytical run time allow for high-throughput analysis.
References
Revolutionizing Drug Monitoring: A Validated LC-MS/MS Method for Clanobutin Sodium in Animal Tissues
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A robust and sensitive analytical method for the quantification of Clanobutin sodium in various animal-derived tissues has been meticulously developed and validated. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure, offering researchers, scientists, and drug development professionals a reliable tool for pharmacokinetic studies, residue monitoring, and ensuring food safety.
This compound, a choleretic agent used in veterinary medicine to treat digestive disorders, requires precise and accurate measurement in biological matrices. The method outlined herein provides a streamlined workflow from sample preparation to final analysis, ensuring high throughput and confidence in analytical results.
Introduction
This compound, with the chemical formula C18H17ClNNaO4 and a molecular weight of 369.78 g/mol , is the sodium salt of 4-((4-chlorobenzoyl)(4-methoxyphenyl)amino)butyric acid. Its therapeutic action involves the stimulation of bile secretion, aiding in digestive processes. The monitoring of its concentration in edible tissues is paramount for regulatory compliance and consumer safety. This document presents a comprehensive protocol for the extraction and quantification of this compound in tissue samples, including validation data demonstrating the method's accuracy, precision, and sensitivity.
Experimental Protocols
Sample Preparation: Extraction of this compound from Tissue
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is employed for the extraction of this compound from tissue samples.[1]
Reagents and Materials:
-
Tissue sample (e.g., pork, beef, chicken)
-
0.1% Formic acid in acetonitrile (ACN)
-
n-Hexane
-
Homogenizer
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 5 g of homogenized tissue sample into a 15 mL centrifuge tube.
-
Add 10 mL of 0.1% formic acid in acetonitrile.
-
Homogenize the sample for 1 minute.
-
Add 5 mL of n-hexane for defatting.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the sample at 8000 rpm for 5 minutes.
-
Collect the lower acetonitrile layer.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The quantification of this compound is performed using a liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)
-
Tandem Mass Spectrometer (e.g., AB Sciex 4000 QTRAP or equivalent)
-
C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of Clanobutin from matrix components. A typical starting condition is 90% A, followed by a linear gradient to 10% A over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound must be determined by direct infusion of a standard solution. As a starting point for method development, a precursor ion corresponding to the protonated molecule [M+H]+ should be selected, and characteristic product ions should be identified.
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, and Heater Gas).
Method Validation
The analytical method was validated according to international guidelines, assessing its linearity, accuracy, precision, and limits of quantification.[1]
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 5 - 50 ng/g |
| Coefficient of Determination (R²) | ≥ 0.9807 |
| Intra-day Accuracy (Recovery %) | 73.2 - 108.1% |
| Inter-day Accuracy (Recovery %) | 71.4 - 109.8% |
| Intra-day Precision (RSD %) | 0.9 - 12.9% |
| Inter-day Precision (RSD %) | 1.8 - 10.6% |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/g |
Table 1: Summary of validation data for the LC-MS/MS method for this compound in various animal tissues.[1]
Visualizations
Experimental Workflow
References
In-Vivo Experimental Design for Studying Clanobutin Sodium in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clanobutin sodium is a synthetic compound that has demonstrated therapeutic potential, particularly in the gastrointestinal and hepatobiliary systems. In rats, it has been shown to possess anti-ulcerogenic and choleretic properties. This document provides a detailed in-vivo experimental design for the comprehensive study of this compound in rat models, encompassing its effects on gastric protection, gastric secretion, gastrointestinal motility, and hepatobiliary function. The provided protocols are intended to serve as a guide for researchers in designing and executing robust preclinical studies.
Data Presentation
Table 1: Summary of In-Vivo Effects of this compound in Rats
| Parameter | Effective Dose Range (in rats) | Route of Administration | Observed Effect | Reference |
| Anti-ulcer Effect | Dose-dependent | Not specified in abstract | Reduction in the number and size of stress-induced gastric ulcers. | [1] |
| Gastric pH | Not specified in abstract | Not specified in abstract | Lower rise in gastric juice pH during stress. | [1] |
| Choleretic Effect | 40 mg/kg (i.v.) | Intravenous | Marked increase in bile flow. | [2] |
| Biliary Excretion | 40 mg/kg (i.v.) | Intravenous | Approximately 55% of the dose eliminated in bile. | [2] |
| Metabolism | 40 mg/kg (i.v.) | Intravenous | 32% excreted as the parent compound in bile; 68% as 3 metabolites. | [2] |
Table 2: Proposed Dose Regimen for In-Vivo Rat Studies
| Study | Route of Administration | Dose Groups (mg/kg) | Rationale |
| Anti-ulcer & Gastric Secretion | Oral (gavage) / Intraperitoneal | Vehicle Control, 10, 20, 40 | Based on the reported dose-dependent anti-ulcer effect and to establish a dose-response relationship. |
| Gastrointestinal Motility | Oral (gavage) / Intraperitoneal | Vehicle Control, 10, 20, 40 | To assess the potential prokinetic or inhibitory effects on gut transit. |
| Hepatobiliary Function | Intravenous / Oral (gavage) | Vehicle Control, 10, 20, 40 | To confirm and further characterize the choleretic effect and investigate the mechanism. |
| Pharmacokinetics | Intravenous & Oral (gavage) | 10 (i.v.), 40 (p.o.) | To determine key pharmacokinetic parameters including bioavailability. |
Experimental Protocols
Evaluation of Anti-ulcer and Gastric Secretory Activity (Pylorus Ligation Model)
This model is used to induce gastric ulceration and to study the effect of a substance on gastric acid secretion.[3][4][5]
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Vehicle (e.g., normal saline or 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ether, ketamine/xylazine)
-
Surgical instruments
-
pH meter
-
Centrifuge
Procedure:
-
Animal Preparation: Fast rats for 24 hours prior to the experiment, with free access to water.[3]
-
Dosing: Administer this compound or vehicle to different groups of rats.
-
Surgical Procedure:
-
Anesthetize the rats.
-
Make a small midline incision in the abdomen below the xiphoid process.
-
Isolate the stomach and ligate the pyloric end with a silk suture, being careful not to obstruct the blood supply.[4]
-
Close the abdominal incision with sutures.
-
-
Post-operative Period: Keep the animals in individual cages and deprive them of food and water.
-
Sample Collection: After 4 hours, euthanize the rats.[6]
-
Stomach Removal: Open the abdomen and ligate the esophageal end of the stomach.
-
Gastric Content Analysis:
-
Collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the contents at 1000 rpm for 10 minutes.
-
Measure the pH of the supernatant using a pH meter.
-
Determine the total and free acidity by titrating against 0.01 N NaOH.
-
-
Ulcer Index Determination:
-
Open the stomach along the greater curvature and wash it with saline.
-
Examine the gastric mucosa for ulcers and score them based on their severity.
-
Assessment of Gastrointestinal Motility (Charcoal Meal Test)
This test evaluates the propulsive movement of a non-absorbable marker through the gastrointestinal tract.[7][8][9]
Materials:
-
Male Wistar rats (180-220g)
-
This compound
-
Vehicle
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needle
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.[8]
-
Dosing: Administer this compound or vehicle to different groups of rats.
-
Charcoal Meal Administration: After a specific time post-dosing (e.g., 30-60 minutes), administer the charcoal meal orally (e.g., 1 ml per rat).[8]
-
Transit Time: After a set period (e.g., 20-30 minutes), euthanize the rats.[10]
-
Intestine Removal: Carefully dissect the small intestine from the pylorus to the cecum.
-
Measurement:
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Calculation: Express the gastrointestinal transit as a percentage of the total length of the small intestine.
Investigation of Hepatobiliary Function (Bile Duct Cannulation)
This surgical procedure allows for the direct collection of bile to assess the choleretic effect and biliary excretion of a compound.[11][12][13][14]
Materials:
-
Male Sprague-Dawley rats (225-275g)[14]
-
This compound
-
Vehicle
-
Anesthetic
-
Surgical instruments
-
Polyethylene tubing for cannulation
-
Metabolic cages for collection
Procedure:
-
Animal Preparation: Acclimatize rats to metabolic cages.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a midline abdominal incision.
-
Locate and carefully cannulate the common bile duct with polyethylene tubing.[13]
-
The other end of the cannula can be exteriorized at the back of the neck.
-
-
Recovery: Allow the animal to recover from surgery.
-
Dosing and Bile Collection:
-
Administer this compound or vehicle (intravenously or orally).
-
Collect bile at specified time intervals (e.g., every 30 minutes for several hours).
-
-
Analysis:
-
Measure the volume of bile collected at each interval to determine the bile flow rate.
-
Analyze the bile for this compound and its metabolites using appropriate analytical methods (e.g., HPLC-MS/MS).
-
Bile composition (bile salts, cholesterol, phospholipids) can also be analyzed.
-
Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[15][16][17][18][19]
Materials:
-
Male Wistar rats (200-250g) with jugular vein catheters (for i.v. administration and blood sampling)
-
This compound
-
Vehicle
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Fast rats overnight before dosing.[16]
-
Dosing:
-
Intravenous (i.v.) Group: Administer a single bolus dose of this compound via the jugular vein catheter.
-
Oral (p.o.) Group: Administer a single dose of this compound by oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dosing.[15]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of this compound and its major metabolites using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). For the oral group, calculate the absolute bioavailability.
Mandatory Visualization
Caption: Overall experimental workflow for in-vivo evaluation of this compound in rats.
Caption: Simplified signaling pathway of gastric acid secretion and potential targets for this compound.
Caption: Overview of bile acid synthesis and transport, indicating the potential mechanism of Clanobutin's choleretic effect.
References
- 1. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 4. Preliminary Study of Gastroprotective Effect of Aloe perryi and Date Palm Extracts on Pyloric Ligation-Induced Gastric Ulcer in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4.16. Evaluation of Gastric Secretion [bio-protocol.org]
- 7. Charcoal Meal Test - Rat [productsafetylabs.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. nc3rs.org.uk [nc3rs.org.uk]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. criver.com [criver.com]
- 14. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular-Based Assays of Clanobutin Sodium on Hepatocytes
Introduction
Clanobutin sodium is a gamma-aminobutyric acid (GABA) analog recognized for its choleretic properties, meaning it stimulates the liver to increase bile output.[1] Studies in animal models have demonstrated its ability to significantly increase bile flow and affect the excretion of bile components like bilirubin and various electrolytes.[1][2] To investigate the cellular mechanisms underlying these effects and to assess its potential for hepatotoxicity or metabolic interactions, robust in vitro models are essential.
Hepatocytes are the primary functional cells of the liver and are considered the gold standard for in vitro studies in pharmacology and toxicology.[3][4] Primary human hepatocytes (PHH) closely mimic the physiological functions of the liver, retaining a full range of metabolic activities, including cytochrome P450 (CYP) enzyme expression and drug transport mechanisms.[3][5] However, due to challenges in availability and maintenance, well-characterized human hepatoma cell lines, such as HepG2, are also widely used, particularly for initial screening and mechanistic studies.[6] While HepG2 cells have lower expression of some drug-metabolizing enzymes compared to PHH, they offer high reproducibility and ease of use.[6]
These application notes provide detailed protocols for culturing both primary hepatocytes and HepG2 cells, treating them with this compound, and subsequently evaluating the compound's effects on cell viability, cytotoxicity, and key hepatocyte-specific functions.
Experimental Protocols
Protocol 1: Culture and Maintenance of Hepatocytes
1A: Culture of Primary Human Hepatocytes (PHH)
Primary hepatocytes are sensitive and require specific handling to maintain viability and function.[5] This protocol is based on commercially available cryopreserved, plateable PHH.
-
Preparation of Cultureware : Coat cell culture plates with a suitable extracellular matrix, such as Collagen Type I, at a concentration of 1-5 µg/cm².[7] Incubate the coated plates for at least 1 hour at 37°C. Aspirate the remaining collagen solution and allow the plates to dry before use.
-
Thawing of Cryopreserved Hepatocytes : Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until only a small ice crystal remains.
-
Cell Plating : Transfer the cell suspension to a tube containing pre-warmed plating medium (e.g., William's E Medium supplemented with Primary Hepatocyte Maintenance Supplements).[7] Centrifuge at a low speed (e.g., 50 x g) for 3-5 minutes at 4°C.[7] Discard the supernatant and gently resuspend the cell pellet in fresh plating medium.
-
Seeding : Perform a cell count using a trypan blue exclusion assay to determine viability, which should be >85-90%.[4] Seed the cells onto the collagen-coated plates at a recommended density.
-
Maintenance : Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. After 4-6 hours, aspirate the medium to remove unattached cells and replace it with fresh, pre-warmed maintenance medium. Refresh the culture medium every 48 hours.
1B: Culture of HepG2 Cells
HepG2 is a robust, immortalized human liver carcinoma cell line suitable for studying drug-induced liver effects.[8]
-
Maintenance Medium : Use Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 0.1 mM non-essential amino acids, 1.0 mM sodium pyruvate, and 1% penicillin-streptomycin.[8][9]
-
Routine Culture : Grow cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[8]
-
Subculturing (Passaging) : When cells reach ~70-80% confluency, aspirate the medium and wash the monolayer with phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺.
-
Detachment : Add a minimal volume of 0.25% Trypsin-EDTA solution to cover the cell layer and incubate for 5-10 minutes at 37°C until cells detach.[8]
-
Neutralization and Plating : Neutralize the trypsin by adding 3-4 volumes of complete growth medium.[8] Gently pipette to create a single-cell suspension. Centrifuge the cells, resuspend the pellet in fresh medium, and plate at the desired density for experiments or continued culture.
Protocol 2: Treatment with this compound
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in a sterile solvent such as water or DMSO. Store aliquots at -20°C. The final concentration of the solvent in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Dosing Preparation : Prepare a series of working solutions by diluting the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response experiments.
-
Cell Treatment : Once the hepatocytes (PHH or HepG2) have formed a confluent monolayer and are in a stable state (typically 24-48 hours post-plating), replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only) and an untreated control.
-
Incubation : Incubate the cells for the desired exposure times (e.g., 24, 48, or 72 hours) before proceeding with endpoint assays.
Protocol 3: Assessment of Hepatocyte Viability and Cytotoxicity
3A: Lactate Dehydrogenase (LDH) Leakage Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[10]
-
At the end of the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubate the mixture at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
3B: ATP Quantification (Cell Viability) Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[10] The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[5]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add a volume of reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Protocol 4: Assessment of Hepatocyte-Specific Functions
4A: Bile Salt Export Pump (BSEP) Activity Assay
Given Clanobutin's choleretic nature, assessing its impact on bile transport is critical. The Farnesoid X receptor (FXR) is a key regulator of bile acid homeostasis, controlling the expression of transporters like BSEP.[11]
-
Culture hepatocytes in 24- or 48-well plates.
-
Treat cells with this compound as described in Protocol 2.
-
After treatment, wash the cells with pre-warmed buffer.
-
Incubate the cells with a fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein, CLF) for a specified time.
-
Terminate the transport reaction by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. An increase in fluorescence suggests enhanced BSEP activity or expression.
-
Alternatively, quantify the expression of the BSEP gene (ABCB11) and its upstream regulator FXR via RT-qPCR.
4B: Albumin Secretion Assay
Albumin synthesis and secretion are key functions of healthy hepatocytes.[10]
-
At the end of the treatment period, collect the culture medium from each well.
-
Use a human albumin ELISA kit to quantify the amount of albumin secreted into the medium, following the manufacturer's protocol.
-
Normalize the albumin concentration to the total protein content or cell number in the corresponding well. A decrease in albumin secretion may indicate hepatocyte dysfunction.
Data Presentation
Quantitative data should be summarized to facilitate clear interpretation and comparison between different treatment conditions.
Table 1: Example Data Summary for Cytotoxicity and Viability Assays
| Compound | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| Vehicle Control | 0 | 100 ± 4.5 | 5.2 ± 1.1 |
| This compound | 1 | 98.7 ± 5.1 | 6.1 ± 1.5 |
| This compound | 10 | 95.2 ± 3.8 | 8.3 ± 2.0 |
| This compound | 100 | 88.6 ± 6.2 | 15.4 ± 3.1 |
| Positive Control | Varies | 15.3 ± 2.9 | 100 |
Table 2: Example Data Summary for Hepatocyte Function Assays
| Compound | Concentration (µM) | BSEP Activity (Fold Change) | Albumin Secretion (µg/mg protein) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 50.3 ± 4.7 |
| This compound | 1 | 1.2 ± 0.2 | 48.9 ± 5.1 |
| This compound | 10 | 1.8 ± 0.3 | 47.5 ± 3.9 |
| This compound | 100 | 2.5 ± 0.4 | 42.1 ± 4.2 |
| Positive Control | Varies | 3.1 ± 0.5 | 10.7 ± 2.3 |
Visualizations
References
- 1. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 11. Hepatoprotective Effects of Cilnidipine in Cholestatic Liver Disease: Role of FXR and NRF2 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clanobutin Sodium in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clanobutin sodium is a choleretic agent used in veterinary medicine to stimulate digestive secretions.[1][2] It acts as an appetite stimulant and is indicated for treating digestive upsets in various animal species.[1] These application notes provide detailed protocols for the preparation and administration of this compound solutions for use in animal research, along with a summary of reported dosages and a proposed mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Sodium 4-((4-chlorobenzoyl)(4-methoxyphenyl)amino)butyrate | MedKoo Biosciences |
| CAS Number | 74755-21-8 (sodium salt) | MedKoo Biosciences |
| Molecular Formula | C18H17ClNNaO4 | MedKoo Biosciences |
| Molecular Weight | 369.78 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO. A commercially available injectable solution has a concentration of 106.4 mg/mL, suggesting solubility in an aqueous vehicle. | MedKoo Biosciences, MSD Animal Health Egypt[3], Bekatest[2] |
| Storage | Store the solid powder in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term. | MedKoo Biosciences |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol is based on the concentration of commercially available veterinary formulations. Researchers should perform small-scale solubility tests with their specific batch of this compound powder before preparing larger volumes.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride Injection (Normal Saline)
-
Sterile vials
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
-
Analytical balance and weighing paper
-
Laminar flow hood or other aseptic environment
Procedure:
-
Determine the required volume and concentration: Based on the experimental design and animal dosages, calculate the total volume of this compound solution needed. The standard veterinary concentration is 106.4 mg/mL.[2][3]
-
Weigh the this compound: In a laminar flow hood, accurately weigh the required amount of this compound powder using an analytical balance.
-
Reconstitution:
-
Aseptically add a small amount of Sterile Water for Injection or Normal Saline to the weighed powder in a sterile container.
-
Gently swirl the container to dissolve the powder. Sonication in a bath sonicator may aid in dissolution if necessary.
-
Once dissolved, add the remaining solvent to reach the final desired volume.
-
-
Sterile Filtration:
-
Draw the reconstituted solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile final vial. This step is crucial for removing any potential microbial contamination.
-
-
Labeling and Storage:
-
Clearly label the vial with the name of the compound, concentration, date of preparation, and storage conditions.
-
Protocol 2: Administration of this compound to Animals
The primary routes of administration for this compound are intramuscular (I.M.) and intravenous (I.V.).[2][3][4] The choice of route may depend on the animal species and the desired onset of action.
General Guidelines:
-
All injections should be performed by trained personnel using appropriate animal handling and restraint techniques.
-
Use sterile needles and syringes for each animal to prevent infection and cross-contamination.
-
The volume of injection should be appropriate for the size of the animal and the injection site.
Dosage Information from Literature:
| Animal Species | Dosage | Route of Administration | Reference |
| Cattle | 10 - 20 mg/kg body weight | I.M. or I.V. | MSD Animal Health Egypt[3] |
| Horses | 10 - 20 mg/kg body weight | I.V. only | MSD Animal Health Egypt[3] |
| Sheep & Goats | 10 - 20 mg/kg body weight (20 mg/kg on day 1, 10 mg/kg on day 2 in one study) | I.M. | MSD Animal Health Egypt[3], Alexandria Journal of Veterinary Sciences[5] |
| Dogs | 10 - 20 mg/kg body weight | I.M. | MSD Animal Health Egypt[3] |
| Rats | 40 mg/kg body weight | I.M. | Alexandria Journal of Veterinary Sciences[5] |
Proposed Mechanism of Action and Signaling Pathway
This compound's primary effect is the stimulation of exocrine digestive glands, leading to increased secretion of bile and pancreatic enzymes.[2] The precise molecular signaling pathway has not been fully elucidated. However, based on the known mechanisms of other choleretic agents and secretagogues, a plausible pathway can be proposed.
The following diagram illustrates a hypothetical signaling pathway for clanobutin's action on a pancreatic acinar cell, a key cell type for digestive enzyme secretion.
Caption: Proposed signaling pathway for this compound in pancreatic acinar cells.
Experimental Workflow
The following diagram outlines a typical workflow for an in-vivo study investigating the effects of this compound on a specific physiological parameter.
Caption: General experimental workflow for in-vivo studies with this compound.
Disclaimer
This document is intended for research purposes only and is not a substitute for professional veterinary advice. Researchers should adhere to all institutional and national guidelines for animal care and use. The proposed signaling pathway is hypothetical and requires experimental validation. It is the responsibility of the researcher to ensure the purity and quality of the this compound used in their studies.
References
- 1. Bile Acid Signaling in Liver Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of bile acids on hepatocellular signaling and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor biology and signal transduction in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic acinar cells: molecular insight from studies of signal-transduction using transgenic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Research of Clanobutin Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Clanobutin sodium, a choleretic agent investigated for its effects on digestion and reproductive systems. The following sections detail dosage calculations, experimental protocols, and known physiological effects based on available preclinical research data.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of this compound in various preclinical models.
Table 1: this compound Dosage and Choleretic Effects in Preclinical Models
| Animal Model | Dosage | Route of Administration | Observed Choleretic Effects |
| Dogs | 40 mg/kg | Intravenous | 260% increase in bile flow within the first 15 minutes, lasting for 1.5 hours.[1] |
| Rats (Sprague-Dawley) | 40 mg/kg | Intravenous | Marked choleresis. |
| Steers | 4.3 g (total dose) | Intravenous | Potent choleretic, increasing bile flow up to four-fold when bile flow was previously reduced.[2] |
Table 2: this compound Dosage and Reproductive Toxicity in Preclinical Models
| Animal Model | Dosage | Route and Duration of Administration | Observed Reproductive Effects |
| Pregnant Female Rats | 40 mg/kg b.wt | Daily from day 5 to 15 of gestation | Increased number of dead fetuses, deformed and resorbed fetuses. |
| Male Goats | 20 mg/kg (day 1) and 10 mg/kg (day 2), weekly for 8 weeks | Intramuscular | Significant decrease in sperm concentration, progressive motility, and normal sperm percentage. |
Table 3: General Recommended Dosage in Veterinary Medicine
| Animal Species | Recommended Dosage | Route of Administration |
| Cattle, Sheep, Goats, Horses, Dogs | 10 - 20 mg/kg b.wt | Intravenous, Intramuscular, Subcutaneous |
Mechanism of Action: Choleretic Effect
This compound exerts its primary effect by stimulating bile secretion. Preclinical studies suggest that it promotes a bile salt-independent bile flow . This indicates that its mechanism is not reliant on the secretion of bile acids but rather on other osmotic drivers of bile formation. While the precise signaling pathway of this compound is not fully elucidated, it is hypothesized to influence the transport of ions and other organic molecules across the canalicular membrane of hepatocytes.
Experimental Protocols
Protocol for Evaluation of Choleretic Activity in Rodents
This protocol is based on methodologies described in preclinical studies investigating the choleretic effects of various compounds.
Objective: To determine the effect of this compound on the rate and volume of bile secretion in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Polyethylene tubing for cannulation
-
Surgical instruments
-
Saline solution
-
Collection vials
-
Analytical balance
Procedure:
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic agent. Maintain body temperature using a heating pad.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal organs.
-
Carefully locate and isolate the common bile duct.
-
Ligate the bile duct close to the duodenum and insert a polyethylene cannula towards the liver.
-
Secure the cannula in place.
-
-
Stabilization and Baseline Collection:
-
Allow the animal to stabilize for a period of 30 minutes.
-
Collect bile in pre-weighed vials at 15-minute intervals for at least 30 minutes to establish a baseline bile flow rate.
-
-
Drug Administration:
-
Administer this compound intravenously at the desired dose (e.g., 40 mg/kg).
-
-
Post-Treatment Bile Collection:
-
Continue to collect bile in 15-minute fractions for a predetermined period (e.g., 90 minutes).
-
-
Data Analysis:
-
Determine the weight of the collected bile for each interval and calculate the bile flow rate (μL/min/kg body weight).
-
Compare the bile flow rates before and after the administration of this compound.
-
Protocol for Reproductive Toxicity Screening in Rats
This protocol is a general guideline based on reported studies with this compound and standardized reproductive toxicity testing protocols.
Objective: To evaluate the potential adverse effects of this compound on fertility and embryonic development in rats.
Materials:
-
Sexually mature male and female Sprague-Dawley rats
-
This compound
-
Vehicle for drug administration
-
Standard laboratory animal diet and water
-
Mating cages
-
Equipment for clinical observation and pathological examination
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize animals to laboratory conditions.
-
Randomly assign animals to a control group (vehicle only) and a treatment group (this compound).
-
-
Dosing Regimen:
-
Female Rats (Developmental Toxicity): Administer this compound (e.g., 40 mg/kg/day) from gestation day 5 to 15.
-
Male Rats (Fertility Study): A separate study can be designed where males are dosed for a specific period before mating (e.g., weekly for 8 weeks with a dosage of 20 mg/kg on day 1 and 10 mg/kg on day 2).
-
-
Mating:
-
For the developmental toxicity study, confirm pregnancy (day 0 of gestation is the day of evidence of mating).
-
-
Clinical Observations:
-
Monitor animals daily for any signs of toxicity, changes in behavior, and body weight.
-
-
Terminal Procedures (Developmental Toxicity):
-
On a specific gestation day (e.g., day 20), euthanize the pregnant females.
-
Perform a thorough examination of the uterine contents.
-
Record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Examine fetuses for external, visceral, and skeletal abnormalities.
-
-
Data Analysis:
-
Calculate reproductive indices such as fertility index, gestation index, and pre- and post-implantation loss.
-
Compare the findings between the control and treatment groups.
-
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Clanobutin Sodium
Introduction
Clanobutin sodium is a synthetic choleretic agent used in veterinary medicine to stimulate biliary and pancreatic secretions. Ensuring the purity, potency, and quality of this compound in pharmaceutical formulations is crucial for its safety and efficacy. High-performance liquid chromatography (HPLC) is a precise, accurate, and robust analytical technique widely employed for the quantitative analysis of active pharmaceutical ingredients (APIs). This application note details a reliable reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle
The method employs a reversed-phase C18 column for the separation of this compound from potential impurities and degradation products. The mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, facilitates the elution of the analyte. Detection is achieved using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation:
-
A suggested mobile phase is a mixture of acetonitrile and water containing an acidic modifier.[1]
-
For example, a mobile phase can be prepared by mixing acetonitrile and water (e.g., in a 50:50 v/v ratio) with 0.1% phosphoric acid.[1]
-
For mass spectrometry (MS) compatible applications, 0.1% formic acid can be used instead of phosphoric acid.[1][2]
-
All solvents should be of HPLC grade, and the aqueous component should be prepared with purified water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range for calibration (e.g., 5-50 µg/mL).
-
-
Sample Solution Preparation:
-
For bulk drug substance, accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
For pharmaceutical formulations (e.g., injectables), dilute an appropriate volume of the formulation with the mobile phase to achieve a final concentration within the calibration range.
-
All sample solutions should be filtered through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions
A typical set of chromatographic conditions for the analysis of this compound is summarized in the table below. These parameters may be optimized depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | Approximately 10 minutes |
3. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters to be assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The following table summarizes typical acceptance criteria for method validation.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak of this compound should be well-resolved from any impurities or excipients. |
| Linearity (R²) | ≥ 0.999 |
| Range | 80% to 120% of the test concentration |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%) |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with minor variations in method parameters. |
Data Presentation
The quantitative data obtained from the method validation experiments should be summarized in clear and well-structured tables.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 150.2 |
| 10 | 301.5 |
| 20 | 605.8 |
| 30 | 902.1 |
| 40 | 1208.4 |
| 50 | 1510.7 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Recovery (%) | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |
| 80% | 16 | 15.8 | 98.8 | 0.8 | 1.5 |
| 100% | 20 | 20.1 | 100.5 | 0.6 | 1.2 |
| 120% | 24 | 23.9 | 99.6 | 0.7 | 1.4 |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Not Applicable for this Topic)
As this application note describes an analytical chemistry method, a signaling pathway diagram is not relevant. The provided workflow diagram illustrates the logical sequence of the experimental procedure.
Conclusion
The described RP-HPLC method is simple, precise, and accurate for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method can be readily implemented in a quality control laboratory for routine analysis, ensuring that the product meets the required quality standards. Proper method validation is essential before its application in a regulated environment.
References
Application Notes and Protocols for the Detection of Clanobutin Sodium by Mass Spectrometry
These application notes provide a detailed protocol for the quantitative analysis of clanobutin sodium in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and food safety.
Introduction
This compound is a veterinary drug used for its choleretic and digestive properties in animals. Monitoring its residues in food products of animal origin is crucial for ensuring consumer safety and regulatory compliance. This document describes a robust and sensitive LC-MS/MS method for the quantification of clanobutin in matrices such as pork, beef, chicken, milk, and egg.[1][2]
Experimental Protocols
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of clanobutin from various animal-origin food samples.[3]
Materials:
-
Homogenized sample (pork, beef, chicken, milk, or egg)
-
Acetonitrile (ACN) with 0.1% formic acid
-
n-hexane
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN with 0.1% formic acid.
-
Vortex the tube vigorously for 1 minute.
-
Add 4 g of MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt clumps.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Add 10 mL of n-hexane for defatting and vortex for 30 seconds.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Collect the acetonitrile layer (lower layer) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for this compound Detection
Liquid Chromatography (LC) Conditions
The chromatographic separation is performed using a C18 analytical column.
| Parameter | Condition |
| Column | C18 Column (e.g., Nucleosil 100-5, 250 mm x 4.6 mm, 5 µm or equivalent) |
| Mobile Phase A | 0.1% Formic acid and 10 mM ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient is applied to ensure optimal separation. A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B. |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Parameters
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 100 L/h |
| Desolvation Gas Flow | 300 L/h |
| Collision Gas | Argon |
MRM Transitions for Clanobutin:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Clanobutin | 242.1 | 121.1 | 94.1 | 20 |
Key Mass Spectrometry Parameters for Clanobutin Detection
Data Presentation and Quantification
Quantification is achieved by constructing a calibration curve using standards of known concentrations. The method demonstrates good linearity over a concentration range of 5-50 ng/g with a coefficient of determination (R²) ≥ 0.9807.[1][2]
Performance Characteristics:
| Parameter | Result |
| Linearity (R²) | ≥ 0.9807 |
| Intra-day Accuracy (Recovery %) | 73.2 - 108.1 % |
| Inter-day Accuracy (Recovery %) | 71.4 - 109.8 % |
| Intra-day Precision (RSD %) | 0.9 - 12.9 % |
| Inter-day Precision (RSD %) | 1.8 - 10.6 % |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/g |
Conclusion
The described LC-MS/MS method provides a simple, sensitive, and accurate approach for the determination of clanobutin residues in various food matrices of animal origin.[1][2] The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for reliable quantification at levels below the maximum residue limits (MRLs).
References
Application Notes: Inducing Choleresis in Laboratory Animals with Clanobutin Sodium
Introduction
Clanobutin sodium, the sodium salt of 4-[p-chloro-N-(p-methoxyphenyl)-benzamido] butyric acid, is a pharmaceutical agent recognized for its choleretic properties. It is utilized in veterinary medicine to stimulate bile flow and aid in digestion.[1][2] These application notes provide an overview of its use in laboratory settings to induce choleresis for scientific research, particularly in studies related to liver function, bile acid metabolism, and drug disposition.
Mechanism of Action
This compound primarily induces choleresis by stimulating bile salt-independent bile flow.[2] This effect is attributed to two main actions:
-
Canalicular Bile Formation: It enhances the secretion of water and electrolytes at the canalicular membrane of hepatocytes, a process independent of bile salt secretion.
-
Ductular Secretion: Evidence suggests a ductular effect, characterized by an increased excretion of bicarbonate and chloride ions into the bile.[2]
This dual mechanism leads to an increase in bile volume without significantly altering the biliary concentration of bile salts, phospholipids, or cholesterol.[2]
Proposed Signaling Pathway
While the precise molecular targets of this compound have not been fully elucidated, its effects on bicarbonate-rich choleresis strongly suggest the involvement of the cyclic AMP (cAMP) signaling pathway in cholangiocytes. This pathway is a key regulator of bile salt-independent fluid and electrolyte secretion in the bile ducts.[1][3][4]
The proposed signaling cascade is as follows:
-
Receptor Activation: this compound is hypothesized to interact with a G-protein coupled receptor (GPCR) on the cholangiocyte membrane.
-
cAMP Production: This interaction activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).
-
Ion Channel Phosphorylation: PKA then phosphorylates and activates key ion transporters, most notably the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.
-
Bicarbonate Secretion: The opening of CFTR channels allows chloride ions to exit the cell, creating an electrochemical gradient that drives the secretion of bicarbonate (HCO3-) into the bile duct lumen via an anion exchanger (AE2).
-
Water Movement: The resulting osmotic gradient pulls water into the bile ducts, leading to an increased, bicarbonate-rich bile flow.
Applications in Research
-
Studying Cholestasis: Inducing choleresis with clanobutin can be a valuable tool in models of cholestatic liver injury to assess the therapeutic potential of promoting bile flow.
-
Investigating Bile Formation: It can be used to study the mechanisms of bile salt-independent bile secretion and the regulation of ductular transport processes.
-
Drug Metabolism and Excretion: By increasing bile flow, clanobutin can be used to investigate the biliary excretion of drugs and their metabolites.
Experimental Protocols
Protocol 1: Induction of Choleresis in Anesthetized Rats
1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-300g) are used.
- Animals are fasted overnight with free access to water.
- Anesthesia is induced with an appropriate agent (e.g., sodium pentobarbital, 50 mg/kg, i.p.). The level of anesthesia is monitored throughout the experiment.
2. Surgical Procedure: Bile Duct Cannulation:
- A midline laparotomy is performed to expose the abdominal organs.
- The common bile duct is carefully isolated from the surrounding tissue.
- A ligature is placed around the distal end of the bile duct.
- A small incision is made in the bile duct, and a cannula (e.g., PE-10 tubing) is inserted towards the liver.
- The cannula is secured in place with ligatures.
- The external end of the cannula is placed in a pre-weighed collection tube.
3. Experimental Procedure:
- A stabilization period of 30-60 minutes is allowed after surgery for the bile flow to stabilize.
- Baseline bile is collected for a defined period (e.g., 30 minutes) to determine the basal flow rate.
- This compound is administered intravenously (i.v.) via a cannulated femoral or jugular vein at a dose of 40 mg/kg body weight.[2]
- Bile is collected in pre-weighed tubes at regular intervals (e.g., 15 minutes) for a period of at least 1.5 to 2 hours.
- The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL.
- Bile flow rate is expressed as µL/min/kg body weight.
Protocol 2: Induction of Choleresis in Anesthetized Dogs
1. Animal Preparation:
- Adult female Boxer dogs are suitable subjects.[2]
- Animals are fasted overnight with free access to water.
- Anesthesia is induced and maintained with an appropriate anesthetic regimen (e.g., induction with thiopental, maintenance with a gaseous anesthetic).
2. Surgical Procedure: Bile Duct Cannulation:
- A paracostal laparotomy is performed to access the common bile duct.
- The common bile duct is carefully dissected and cannulated with a T-tube or a similar appropriate catheter.
- The cannula is exteriorized through a small abdominal incision.
3. Experimental Procedure:
- Following a stabilization period, baseline bile samples are collected.
- This compound is administered intravenously at a dose of 40 mg/kg body weight.[2]
- Bile is collected in 15-minute intervals for at least 1.5 hours.[5]
- Cardiovascular parameters (arterial and venous blood pressure, ECG) can be monitored throughout the experiment.[5]
- Bile flow rate is calculated and expressed as mL/min.
Protocol 3: Induction of Choleresis in Steers
1. Animal Preparation:
- Adult steers are used.
- To observe the potent choleretic effect, it is recommended to first reduce the enterohepatic circulation of bile salts. This can be achieved by diverting bile flow through a cannula for a period before the experiment.[6]
2. Surgical Procedure: Bile Duct Cannulation:
- Surgical modification of the duodenum is required for long-term bile collection. This involves creating a duodenal fistula to allow access to the common bile duct opening.
- A catheter can then be inserted into the common bile duct for bile collection.
3. Experimental Procedure:
- After a period of bile diversion to reduce the bile salt pool, a baseline bile flow is established.
- This compound is administered intravenously. A dose of 4.3 g per animal has been used in studies, though this was found to be effective only after bile salt depletion.[6]
- Bile flow is measured continuously or in timed intervals.
- The increase in bile volume is recorded. In steers with reduced bile salt circulation, clanobutin can increase bile flow up to four-fold.[6]
Data Presentation
Table 1: Quantitative Effects of this compound on Bile Flow in Laboratory Animals
| Animal Model | Dosage and Route of Administration | Key Findings | Reference |
| Rat (Sprague-Dawley) | 40 mg/kg, i.v. | The elimination of 1 µmol of clanobutin and its metabolites resulted in an average increase in bile flow of 90 µL. | [2] |
| Dog (Boxer) | 40 mg/kg, i.v. | A 260% increase in bile flow was observed within the first 15 minutes after administration. The choleretic effect lasted for approximately 1.5 hours. The elimination of 1 µmol of clanobutin and its metabolites led to an average increase in bile flow of 11.5 µL. | [2][5] |
| Steer | 4.3 g per animal, i.v. | In animals with a reduced bile salt pool, clanobutin increased bile flow up to four-fold. | [6] |
Visualizations
References
- 1. Physiology of Cholangiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. wjgnet.com [wjgnet.com]
- 4. Cholangiocyte anion exchange and biliary bicarbonate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Clanobutin Sodium in Liver Function Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Clanobutin sodium is a gamma-aminobutyric acid (GABA) derivative that has been primarily utilized in veterinary medicine as a digestive stimulant and choleretic agent.[1][2] Its application in liver function studies is centered on its ability to potently stimulate bile secretion, making it a useful pharmacological tool for investigating the physiology and pathophysiology of bile formation and flow. These notes provide an overview of its mechanism of action and applications in experimental liver research.
Mechanism of Action
This compound's primary effect on the liver is the stimulation of bile secretion, a process known as choleresis. Studies in various animal models, including rats, dogs, and steers, have demonstrated its efficacy in increasing bile volume.[3][4] The key aspects of its mechanism include:
-
Stimulation of Bile Salt-Independent Bile Flow: this compound primarily enhances the bile salt-independent fraction of bile flow. This is evidenced by studies showing a marked increase in bile volume without a concurrent increase in the excretion of bile salts, phospholipids, or cholesterol.[5]
-
Action on Canalicular and Ductular Secretion: Evidence suggests that this compound may act at both the canalicular and ductular levels of the biliary system. The stimulation of bile salt-independent, canalicular bile formation has been suggested by erythritol clearance studies in dogs.[5] Additionally, the increased excretion of bicarbonate and chloride in the bile points towards a potential effect on the cholangiocytes lining the bile ducts, which are known to modify bile composition through the secretion of these ions.[5]
The precise molecular targets of this compound on hepatocytes and cholangiocytes have not been fully elucidated in the available literature. However, its effects on bile composition suggest an interaction with ion transport mechanisms in the biliary epithelium.
Applications in Liver Function Studies
The primary application of this compound in a research setting is as a pharmacological tool to study choleresis. Specific applications include:
-
Investigation of Bile Secretion Mechanisms: By inducing a robust choleretic response, this compound can be used in animal models to study the physiological mechanisms governing bile formation, particularly the contribution of bile salt-independent flow.
-
Modeling Hypercholeresis: It can be employed to create experimental conditions of high bile flow to investigate its effects on biliary dynamics and the function of the biliary tree.
-
Evaluation of Biliary Transport: In conjunction with other experimental techniques, it can be used to probe the transport processes involved in the secretion of water and electrolytes into bile.
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Studies on Cholangiocyte Physiology: Given its likely effect on ductular secretion, this compound can be a useful agent in studies aimed at understanding the role of cholangiocytes in modifying bile.
It is important to note that the current body of research focuses on the choleretic properties of this compound, with limited information on its effects on other aspects of liver function, such as hepatocellular enzyme levels or its potential utility in models of drug-induced liver injury.
Quantitative Data on the Choleretic Effect of this compound
The following table summarizes the quantitative effects of this compound on bile flow as reported in various animal studies.
| Animal Model | Dose | Route of Administration | Effect on Bile Flow | Reference |
| Steers | 4.3 g | Intravenous | Up to four-fold increase (when bile flow was previously reduced) | [3] |
| Rats | 40 mg/kg | Intravenous | Marked choleresis paralleling biliary excretion of the drug | |
| Dogs | Not specified | Intravenous | 260% increase in the first 15 minutes | [4] |
Experimental Protocols
In Vivo Evaluation of the Choleretic Effect of this compound in a Rat Model
This protocol describes an acute in vivo experiment to quantify the choleretic effect of this compound in anesthetized rats with bile duct cannulation.
1. Materials and Equipment
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetics: Ketamine/xylazine or isoflurane
-
Surgical Instruments: Scalpels, scissors, forceps, retractors, needle holders
-
Cannulas: Polyethylene tubing (PE-50 or similar)
-
Suture: Silk suture (4-0 or 5-0)
-
Infusion Pump and Syringes
-
Heating Pad and Lamp to maintain body temperature
-
Collection Tubes: Pre-weighed microcentrifuge tubes
-
This compound Solution: Prepared in sterile saline
-
Vehicle Control: Sterile saline
2. Animal Preparation and Surgery
-
Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Fast the rats overnight before surgery with free access to water.
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Anesthetize the rat using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
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Shave the abdominal area and disinfect with an appropriate antiseptic solution.
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Perform a midline laparotomy to expose the abdominal viscera.
-
Gently retract the liver to locate the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Place two loose ligatures around the bile duct.
-
Make a small incision in the bile duct between the two ligatures.
-
Insert a polyethylene cannula into the bile duct towards the liver and secure it with the ligatures.
-
Ensure the free flow of bile from the cannula.
-
(Optional) A second cannula can be inserted into the duodenum for the reinfusion of bile salts to maintain enterohepatic circulation if the experimental design requires it.
-
(Optional) Cannulate the jugular or femoral vein for intravenous administration of this compound.
-
Close the abdominal incision, leaving the cannula(s) exteriorized.
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Place the animal on a heating pad to maintain body temperature throughout the experiment.
3. Experimental Procedure
-
Allow the animal to stabilize for a period of 30-60 minutes after surgery, during which bile is collected to establish a baseline flow rate.
-
Divide the animals into experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer the vehicle or this compound solution intravenously via the cannulated vein.
-
Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 or 30 minutes) for a period of 2-3 hours.
-
Record the volume of bile collected at each time point (can be determined by weight, assuming a density of 1 g/mL).
4. Data Analysis
-
Calculate the bile flow rate for each collection period (in µL/min/kg body weight).
-
Plot the bile flow rate over time for each experimental group.
-
Compare the total bile output and peak bile flow between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
(Optional) The collected bile can be used for further analysis of its composition, such as bile salt, cholesterol, phospholipid, and electrolyte concentrations.
Visualizations
References
- 1. criver.com [criver.com]
- 2. Effect of choleretics on biliary and urinary excretion of cholecystographic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An updated and simplified method for bile duct cannulation of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Clanobutin Sodium in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and stability of clanobutin sodium in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions for in vitro/in vivo experiments?
A1: For most experimental applications, sterile, high-purity water (e.g., Water for Injection, WFI) or a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a physiologically relevant pH (typically 7.2-7.4) is recommended. The choice of solvent may depend on the specific requirements of your experiment.
Q2: How should I store aqueous solutions of this compound?
A2: While specific stability data is limited, general best practices for sodium salts of organic acids in solution suggest storing them at refrigerated temperatures (2-8°C) and protected from light.[1][2] For short-term storage (e.g., within a working day), room temperature may be acceptable, but it is advisable to minimize exposure to elevated temperatures. For longer-term storage, consider preparing fresh solutions or conducting a stability study for your specific conditions.
Q3: What is the expected solubility of this compound in aqueous solutions?
A3: As a sodium salt, this compound is expected to have good solubility in water. Injectable veterinary formulations are available at concentrations of 106.4 mg/mL, indicating high aqueous solubility.
Q4: Are there any known incompatibilities of this compound in solution?
A4: There is no specific published data on the incompatibilities of this compound. However, as a general precaution, avoid mixing it with strong acids or bases, as this could potentially lead to precipitation of the free acid or hydrolysis of the amide bond. It is always recommended to check for physical changes like precipitation or color change when mixing with other substances.
Q5: What are the potential signs of degradation of a this compound solution?
A5: Visual indicators of degradation can include a change in color, the formation of a precipitate, or a change in the clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, for sensitive experiments, it is crucial to use freshly prepared solutions or to validate the stability of stored solutions using analytical methods such as HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms upon dissolution or during storage. | The solubility limit might have been exceeded, or the pH of the solution has shifted, causing the less soluble free acid form to precipitate. | - Ensure you are not exceeding the known solubility of this compound.- Use a buffered solvent to maintain a stable pH.- If the precipitate is crystalline, it might be due to storage at a low temperature; try gently warming the solution. If it redissolves, it was likely a solubility issue at that temperature. |
| The solution has changed color. | This could be a sign of oxidative degradation or a reaction with a component in your solvent or container. | - Discard the solution and prepare a fresh batch.- Store solutions protected from light.- Consider using an amber vial for storage.- If using a complex medium, consider potential interactions with other components. |
| Inconsistent experimental results using the same stock solution. | The this compound in the stock solution may be degrading over time, leading to a decrease in the effective concentration. | - Prepare fresh stock solutions for each experiment or for a limited number of experiments over a short period.- Perform a stability study under your specific storage conditions to determine the usable life of your stock solution.- Aliquot the stock solution upon preparation and freeze it for longer-term storage, if freezing is found not to affect its stability. Thaw one aliquot for each experiment. |
| Difficulty achieving the desired pH. | The addition of this compound, the salt of a weak acid and strong base, may slightly alter the pH of an unbuffered solution. | - Use a suitable buffer system to prepare your solution and maintain the desired pH. |
Stability and Degradation Profile
Due to the lack of publicly available, detailed stability studies on this compound, the following table summarizes general knowledge for similar compounds and provides a framework for experimental considerations.
| Parameter | General Information for Sodium Salts of Organic Acids | Considerations for this compound |
| Hydrolytic Stability | Stability can be pH-dependent. Amide bonds, present in clanobutin, can be susceptible to hydrolysis under strongly acidic or basic conditions. | Avoid extreme pH values in your solutions. For experiments requiring different pH values, it is advisable to determine the stability of this compound at those specific pHs. |
| Oxidative Stability | Degradation can occur in the presence of oxidizing agents or through auto-oxidation. | While there are no specific data, it is good practice to protect solutions from excessive exposure to air and light. The use of antioxidants could be considered if oxidative degradation is suspected, but their compatibility would need to be tested. |
| Photostability | Many pharmaceutical compounds are sensitive to light, which can catalyze degradation reactions. | Store solutions in the dark or in amber-colored containers to minimize light exposure. |
| Thermal Stability | Higher temperatures generally accelerate the rate of chemical degradation. | Store solutions at recommended temperatures (refrigerated for longer-term) and avoid prolonged exposure to high temperatures. |
Experimental Workflow for Stability Assessment
For critical experiments, it is highly recommended to perform a preliminary stability assessment of your this compound solution under your specific experimental and storage conditions. The following workflow outlines a general approach to such a study.
Caption: Workflow for assessing the stability of this compound in aqueous solution.
Signaling Pathways and Logical Relationships
As there is no defined signaling pathway directly associated with the chemical stability of this compound, a logical relationship diagram illustrating the factors influencing its stability in aqueous solutions is provided below.
Caption: Factors influencing the stability of this compound in aqueous solutions.
References
Technical Support Center: Overcoming Poor Solubility of Clanobutin Sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Clanobutin sodium in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is the sodium salt of Clanobutin, a choleretic drug used to stimulate bile production.[1][2] As the sodium salt of a carboxylic acid, it is expected to have higher aqueous solubility than its free acid form, particularly in neutral to alkaline solutions. Key physicochemical properties of the parent compound, Clanobutin, are summarized below.
Table 1: Physicochemical Properties of Clanobutin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H18ClNO4 | [3] |
| Molecular Weight | 347.8 g/mol | [3] |
| IUPAC Name | 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid | [3] |
| pKa (Predicted) | ~4-5 (for the carboxylic acid) | General chemical knowledge |
Q2: I am having trouble dissolving this compound in my research buffer. What are the initial steps I should take?
Difficulty dissolving this compound can arise from several factors, including the choice of buffer, pH, and concentration. Here are the initial troubleshooting steps:
-
Verify the Salt Form: Ensure you are working with this compound, as the free acid form (Clanobutin) will have significantly lower aqueous solubility.
-
Check the Buffer pH: The solubility of this compound is pH-dependent. As the salt of a weak acid, its solubility is greater at a pH above its pKa.[4][5] Ensure your buffer pH is neutral (around 7.0) or slightly alkaline.
-
Start with an Aqueous Solvent: Attempt to dissolve the compound directly in deionized water or a simple buffer like Phosphate Buffered Saline (PBS) at pH 7.4 before adding other components.
-
Use Gentle Heating and Agitation: Gently warming the solution to 37°C and using a vortex mixer or sonicator can help increase the rate of dissolution.[6] However, be mindful of the compound's stability at higher temperatures.
Q3: What are some recommended solvents and buffer systems for this compound?
If aqueous buffers alone are insufficient, a co-solvent approach is recommended. The most common strategy is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental buffer.
Table 2: Recommended Solvent and Buffer Systems for this compound
| Step | Solvent/Buffer | Concentration Range | Protocol | Considerations |
|---|---|---|---|---|
| Primary Stock Solution | DMSO or DMF | 10-50 mM | Dissolve this compound in 100% DMSO or DMF. | DMSO is a common solvent for biological assays but can be toxic to cells at concentrations >1%.[7][8] |
| Working Solution | Aqueous Buffer (e.g., PBS, TRIS, HEPES) | Target experimental concentration | Dilute the DMSO/DMF stock solution into the final aqueous buffer. | The final concentration of the organic solvent should be kept to a minimum (ideally <0.5%) to avoid artifacts.[7] |
Troubleshooting Guides
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit.
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for compound precipitation.
Possible Solutions:
-
Lower the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final buffer system. Perform a serial dilution to find the maximum soluble concentration.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution.[9] However, always run a vehicle control to check for solvent effects.
-
Use Solubilizing Excipients: For cell-free assays, consider adding non-ionic surfactants like Tween-80 (0.01-0.05%) or Triton X-100 to your buffer to improve solubility.[7] For cell-based assays, cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[6]
-
pH Adjustment: Ensure the pH of your final aqueous buffer is optimal. For a sodium salt of an acidic compound, a pH further from the pKa (i.e., higher pH) generally increases solubility.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound. For 1 ml of a 10 mM solution (MW ~369.78 g/mol for sodium salt), you would need 3.69 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Dissolve: Vortex the solution thoroughly. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in PBS (pH 7.4)
This protocol provides a quick assessment of the solubility of your compound in a specific buffer.
-
Prepare a Dilution Plate: In a 96-well plate, add your aqueous buffer (e.g., PBS, pH 7.4).
-
Add Compound Stock: Add a small volume of your concentrated this compound DMSO stock solution to the wells to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Incubate: Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength between 600-650 nm using a plate reader. An increase in absorbance indicates precipitation. The concentration at which a significant increase in absorbance is observed is the approximate kinetic solubility limit.[10]
Potential Signaling Pathway Involvement
While the specific molecular targets of Clanobutin are not extensively detailed in the provided search results, its function as a choleretic agent suggests it may influence signaling pathways that regulate bile acid synthesis and transport. A key regulator in this process is the Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids. The diagram below illustrates a simplified, hypothetical signaling relationship based on the known physiological effects of choleretics.
References
- 1. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clanobutin | C18H18ClNO4 | CID 35378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Clanobutin sodium degradation pathways and byproducts
Clanobutin Sodium Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental analysis of this compound, particularly concerning its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is the sodium salt of clanobutin, a choleretic and digestion-stimulating agent.[1][2][3][4] The chemical name for clanobutin is 4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid.[5] Its structure contains a tertiary amide bond and a carboxylic acid functional group, which are the most probable sites for chemical degradation.
Q2: What are the potential degradation pathways for this compound?
While specific degradation studies on this compound are not extensively documented in publicly available literature, its chemical structure suggests that hydrolysis of the tertiary amide bond is the most likely degradation pathway under hydrolytic (acidic or basic) conditions. This would cleave the molecule into two primary byproducts.
A diagram illustrating this potential pathway is provided below.
Caption: Potential hydrolytic degradation pathway of clanobutin.
Q3: What are the expected byproducts of this compound degradation?
Based on the hypothesized hydrolytic degradation pathway, the expected byproducts would be:
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Byproduct 1: 4-((4-methoxyphenyl)amino)butanoic acid
-
Byproduct 2: 4-chlorobenzoic acid
Under oxidative conditions, modifications to the methoxy group or aromatic rings could also occur, but hydrolysis of the amide bond is generally the primary pathway for similar structures.
Q4: How can I perform a forced degradation study on this compound?
Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6] A typical study involves exposing the drug to various stress conditions as mandated by ICH guidelines (Q1A).[7][8]
Below is a general workflow for conducting a forced degradation study.
Caption: General experimental workflow for a forced degradation study.
Troubleshooting Guides
Issue: I am not seeing any degradation under my initial stress conditions.
-
Possible Cause: The stress conditions (concentration of stressor, temperature, or duration) may be too mild. For many drug substances, degradation of 5-20% is targeted to ensure that the analytical method can detect and quantify the byproducts without overwhelming the chromatogram.[6]
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using 0.1N HCl or NaOH, consider increasing to 1N or 2N.
-
Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., from 60°C to 80°C).
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Extend Duration: Increase the exposure time. Samples can be taken at various time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration.
-
Issue: My drug substance degraded completely. I cannot see the parent peak in my chromatogram.
-
Possible Cause: The stress conditions were too harsh. Complete degradation makes it difficult to establish a degradation pathway and validate the analytical method's ability to separate the parent drug from its byproducts.
-
Troubleshooting Steps:
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Decrease Stressor Concentration: Reduce the normality of the acid or base.
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Lower Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60°C).
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Reduce Duration: Analyze samples at much earlier time points.
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Issue: I see new peaks in my chromatogram, but I am unable to identify them using mass spectrometry (MS).
-
Possible Cause: The degradation products may not ionize well under the current MS conditions, or their concentration might be below the limit of detection.
-
Troubleshooting Steps:
-
Vary MS Source Parameters: Adjust settings such as capillary voltage, cone voltage, and gas flow.
-
Switch Ionization Mode: Analyze the sample in both positive (ESI+) and negative (ESI-) ionization modes. The carboxylic acid byproduct (4-chlorobenzoic acid) will likely be more sensitive in negative mode.
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Concentrate the Sample: If sensitivity is an issue, carefully concentrate the sample post-degradation.
-
Use High-Resolution MS (HRMS): For accurate mass measurements, which can help in proposing elemental compositions for the unknown peaks.[7][9]
-
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines a general procedure for stress testing.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat in a water bath at 60°C for 4 hours. After cooling, neutralize the solution with an equivalent amount of 1N NaOH and dilute to a suitable concentration with the mobile phase.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat in a water bath at 60°C for 2 hours. After cooling, neutralize with 1N HCl and dilute.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute as needed.
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Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in the solvent to prepare a sample for analysis.
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Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze against a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Sample Stability-Indicating HPLC-UV Method
This is a starting point for method development. Optimization will be required.
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm (based on the chromophores present in the molecule)
-
Injection Volume: 10 µL
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Column Temperature: 30°C
Data Presentation
The results from a forced degradation study should be summarized to clearly show the extent of degradation and the formation of byproducts under each stress condition.
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Assay of Clanobutin | % Total Impurities | Peak Area of Byproduct 1 (mAUs) | Peak Area of Byproduct 2 (mAUs) |
| Unstressed Control | 100.0 | < 0.1 | Not Detected | Not Detected |
| 1N HCl, 60°C, 4h | 85.2 | 14.8 | 152,400 | 138,900 |
| 1N NaOH, 60°C, 2h | 81.5 | 18.5 | 198,100 | 175,500 |
| 6% H₂O₂, RT, 24h | 96.3 | 3.7 | 15,300 | 12,100 |
| Thermal (80°C, 48h) | 99.1 | 0.9 | Not Detected | Not Detected |
| Photolytic (ICH Q1B) | 98.8 | 1.2 | Not Detected | Not Detected |
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clanobutin | C18H18ClNO4 | CID 35378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clanobutin Sodium in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the side effects of Clanobutin sodium in animal models. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in animal models?
A1: this compound is primarily used as a choleretic agent, meaning it stimulates the secretion of bile from the liver. In veterinary medicine, it has been used to treat digestive upsets. In a research context, it may be used to study bile acid metabolism and related physiological processes.
Q2: What are the most significant reported side effects of this compound in animal models?
A2: The most prominently documented side effects are reproductive toxicity in both male and female animals, and cardiovascular effects. In male goats, it has been shown to decrease testosterone levels and impair sperm quality.[1] In pregnant rats, it has been associated with adverse effects on fetuses.[1] In dogs, cardiovascular effects such as slight increases in blood pressure and minor heart rate irregularities have been observed.[2] A safety data sheet also indicates that this compound can cause skin and eye irritation.[3]
Q3: Are there any known contraindications for the use of this compound in animal experiments?
A3: Based on product information for veterinary use, contraindications include acute pancreatitis, biliary tract occlusion, and intestinal occlusion.[3] Given the documented reproductive toxicity, its use in breeding animals or in studies where reproductive function is a critical endpoint should be carefully considered and likely avoided.[1]
Troubleshooting Guides
Managing Reproductive Toxicity
Issue: Observed decrease in fertility parameters in male animals (e.g., altered hormone levels, reduced sperm motility).
Troubleshooting Steps:
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Hormonal Monitoring: Regularly monitor serum testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) levels to quantify the impact on the hypothalamic-pituitary-gonadal axis.
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Semen Analysis: Conduct regular semen analysis to assess sperm concentration, motility, and morphology.
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Histopathology: At the end of the study, perform histopathological examination of the testes and epididymis to identify any structural changes.[1]
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Dose Reduction: If the experimental design allows, consider a dose-response study to determine the lowest effective dose with minimal reproductive side effects.
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Supportive Care: While no specific antidote is known, general supportive care, including optimal nutrition and stress-free housing, is crucial.
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Consider Alternatives: If reproductive function is a critical aspect of your research, consider alternative choleretic agents with a more favorable reproductive safety profile.
Issue: Adverse pregnancy outcomes in female animals (e.g., increased fetal resorptions, reduced fetal weight).
Troubleshooting Steps:
-
Timing of Administration: Be aware that the timing of drug administration during gestation can significantly impact the nature and severity of birth defects.[4] The reported study on rats administered this compound from day 5 to 15 of pregnancy.
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Fetal Viability Assessment: Monitor for signs of abortion or premature delivery. At necropsy, carefully count the number of live and dead fetuses and implantation sites.
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Fetal Morphology: Examine fetuses for any gross external, visceral, or skeletal abnormalities.
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Maternal Health Monitoring: Closely monitor the health of the dams, including weight gain, food and water intake, and overall well-being, as maternal toxicity can indirectly affect fetal development.
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Dose-Response Evaluation: A pilot study to establish a No Observed Adverse Effect Level (NOAEL) for developmental toxicity in your specific model may be necessary. A NOAEL of 250 mg/kg body weight for developmental toxicity has been reported in rats and rabbits via oral administration.[3]
Managing Cardiovascular Side Effects
Issue: Changes in cardiovascular parameters (e.g., increased blood pressure, arrhythmias) observed during or after this compound administration.
Troubleshooting Steps:
-
Cardiovascular Monitoring: Implement continuous or frequent monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in a subset of animals, particularly during and immediately after intravenous administration.[2]
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Fluid Balance: Ensure animals are well-hydrated, as dehydration can exacerbate cardiovascular side effects.
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Anesthesia Considerations: If animals are anesthetized, be aware of potential interactions between this compound and the anesthetic agents that may affect cardiovascular function.
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Management of Hypotension/Hypertension: In case of severe and persistent changes in blood pressure, supportive care may be required. For hypotension, intravenous fluids may be administered. For severe hypertension, veterinary consultation is advised to consider appropriate therapeutic intervention.
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Arrhythmia Management: If significant arrhythmias are detected, consult with a veterinarian. Management may involve the administration of antiarrhythmic drugs, depending on the type and severity of the arrhythmia. Atropine can be considered for bradycardia.[5]
Data Presentation
Table 1: Summary of Reproductive Toxicity of this compound in Male Goats
| Parameter | Control Group | This compound Treated Group | Reference |
| Sperm Concentration | Normal | Significant Decrease | |
| Sperm Progressive Motility | Normal | Significant Decrease | |
| Normal Sperm Percentage | Normal | Significant Decrease | |
| Serum Testosterone | Normal | Significant Decrease | |
| Serum FSH | Normal | Significant Increase | |
| Serum LH | Normal | Significant Increase | |
| Testicular Histopathology | Normal | Hyalinization of luminal contents, sloughing of germinal epithelium | [1] |
| Epididymal Histopathology | Normal | Interstitial congestion, mononuclear cell infiltration | [1] |
Table 2: Summary of Reproductive Toxicity of this compound in Pregnant Female Rats
| Parameter | Control Group | This compound Treated Group (40 mg/kg b.wt) | Reference |
| Number of Live Fetuses | Normal | Significant Decrease | |
| Weight of Fetuses | Normal | Significant Decrease | |
| Number of Dead Fetuses | Normal | Significant Increase |
Table 3: Toxicological Data for this compound
| Parameter | Value | Species | Route | Reference |
| LD50 (Acute) | > 2,000 mg/kg | Rat | Oral | [3] |
| LD50 (Acute) | 570 mg/kg | Rat | Intravenous | [3] |
| Developmental Toxicity NOAEL | 250 mg/kg body weight | Rat | Oral | [3] |
| Developmental Toxicity NOAEL | 250 mg/kg body weight | Rabbit | Oral | [3] |
Experimental Protocols
Protocol 1: Assessment of Male Reproductive Toxicity in Goats (Adapted from El-Sawy et al., 2018)
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Animal Model: 15 apparently healthy, mature, un-castrated male goats (e.g., Zaraibi breed, 1.5-2 years old).
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Acclimatization: House animals under standard laboratory conditions for at least two weeks prior to the experiment.
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Grouping: Divide animals into a control group and a this compound treated group.
-
Dosing:
-
Control Group: Receives basal ration and water without any treatment.
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Treated Group: Administer this compound at a dose of 20 mg/kg body weight on the first day and 10 mg/kg body weight on the second day, weekly for 8 weeks.
-
-
Sample Collection and Analysis:
-
Semen: Collect semen samples at baseline and at regular intervals (e.g., every 2 weeks) for analysis of sperm concentration, motility, and morphology using a Computer-Assisted Semen Analysis (CASA) system.
-
Blood: Collect blood samples at the same intervals for the determination of serum testosterone, FSH, and LH levels using ELISA.
-
-
Histopathology: At the end of the 8-week period, euthanize the animals and collect testes and epididymis for histopathological examination.
Protocol 2: Assessment of Developmental Toxicity in Pregnant Rats (Adapted from El-Sawy et al., 2018)
-
Animal Model: 45 pregnant female rats.
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Acclimatization: House animals individually under standard laboratory conditions.
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Grouping: Divide animals into a control group and a this compound treated group.
-
Dosing:
-
Control Group: Receives basal ration and water.
-
Treated Group: Administer this compound at a dose of 40 mg/kg body weight daily from day 5 to day 15 of the pregnancy period.
-
-
Monitoring: Monitor animals daily for clinical signs of toxicity.
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Necropsy: On day 20 of gestation, euthanize the dams and perform a laparotomy.
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Data Collection:
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Count the number of corpora lutea, implantation sites, and live and dead fetuses.
-
Record the weight of each fetus.
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Examine fetuses for any gross external malformations.
-
Visualizations
Caption: Workflow for assessing male reproductive toxicity of this compound.
Caption: Hypothesized pathways of this compound-induced reproductive toxicity.
References
- 1. merck.com [merck.com]
- 2. Biological, Behavioral and Physiological Consequences of Drug-Induced Pregnancy Termination at First-Trimester Human Equivalent in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. Thalidomide scandal - Wikipedia [en.wikipedia.org]
- 5. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Optimizing Clanobutin Sodium Dosage for Maximal Choleretic Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clanobutin sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing experimental protocols for the maximal choleretic effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established choleretic dose of this compound in preclinical models?
A1: A frequently cited intravenous (i.v.) dose in studies with rats and dogs is 40 mg/kg body weight.[1] This dosage has been shown to induce a marked choleretic effect. In dogs, an intravenous injection led to a 260% increase in bile flow within the first 15 minutes.[2][3] It is important to note that in steers, a dose of 4.3g (total dose) did not increase bile flow under normal conditions, but was a potent choleretic when bile flow was previously reduced.[4][5]
Q2: What is the mechanism of action for this compound's choleretic effect?
A2: this compound induces a bile salt-independent choleresis.[1] This means it increases bile flow without a corresponding increase in the secretion of bile salts. Evidence suggests that it stimulates canalicular bile formation, and may also have a ductular effect, characterized by an increased excretion of bicarbonate and chloride.[1]
Q3: How is this compound metabolized and excreted?
A3: A significant portion of this compound and its metabolites are eliminated via the bile. In rats, approximately 55% of the administered dose is excreted in bile, while in dogs, this figure is around 80%.[1] In rat bile, about 32% is the parent compound, with the remainder consisting of metabolites.[1]
Q4: Should I expect to see changes in bile composition after administering this compound?
A4: While this compound significantly increases bile volume, acute studies have shown that it does not influence the excretion of bile salts, phospholipids, or cholesterol.[1] Consequently, the cholesterol saturation of bile remains unaffected.[1] However, an increase in the concentration of electrolytes such as sodium, potassium, and magnesium, as well as a transient increase in bilirubin and calcium, has been observed in dogs.[2][3]
Troubleshooting Guide
Issue 1: Suboptimal or no choleretic effect observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Ensure the dose is within the effective range reported in the literature (e.g., 40 mg/kg i.v. for rats/dogs).[1] Consider that the effective dose may vary between species. |
| Route of Administration | Intravenous administration provides the most direct and rapid effect. If using other routes, consider the pharmacokinetic profile and allow for sufficient absorption time. |
| Animal Model Variability | Species differences can significantly impact drug response. The choleretic effect has been documented in rats, dogs, and steers (under specific conditions).[1][2][3][4][5] Ensure the chosen animal model is appropriate. |
| Anesthesia Effects | Certain anesthetics can depress bile flow. Use an anesthetic with minimal effects on hepatic function and bile secretion. Maintain consistent anesthesia depth throughout the experiment. |
| Surgical Complications | Improper bile duct cannulation can lead to leakage or obstruction, preventing accurate bile collection. Verify cannula placement and patency. |
| Pre-existing Low Bile Flow | In some cases, the choleretic effect of Clanobutin is more pronounced when basal bile flow is reduced.[4][5] |
Issue 2: High variability in bile flow between experimental animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Surgical Technique | Standardize the bile duct cannulation procedure to minimize variability in surgical stress and cannula placement. |
| Hydration Status of Animals | Dehydration can affect bile production. Ensure all animals are adequately hydrated before and during the experiment. |
| Stress | Stress can influence physiological parameters, including bile flow. Acclimatize animals to the experimental setup to minimize stress. |
| Inconsistent Dosing | Ensure accurate calculation and administration of the this compound dose based on individual animal body weight. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the choleretic effect of this compound from preclinical studies. Due to the limited number of dose-ranging studies, this table provides a snapshot of reported effective doses and their outcomes.
| Animal Model | Dose | Route of Administration | Observed Choleretic Effect | Reference |
| Rat | 40 mg/kg | Intravenous (i.v.) | Marked choleresis; 1 µmol of excreted drug and metabolites increased bile flow by 90 µL. | [1] |
| Dog | 40 mg/kg | Intravenous (i.v.) | Marked choleresis; 1 µmol of excreted drug and metabolites increased bile flow by 11.5 µL. | [1] |
| Dog | Not specified | Intravenous (i.v.) | 260% increase in bile flow in the first 15 minutes. | [2][3] |
| Steer | 4.3 g (total) | Intravenous (i.v.) | No effect on normal bile flow, but a potent choleretic (up to 4-fold increase) when bile flow was previously reduced. | [4][5] |
Experimental Protocols
Detailed Methodology for In Vivo Choleretic Assay in Rats
This protocol outlines the key steps for assessing the choleretic effect of this compound in rats.
1. Animal Preparation:
- Use male Sprague-Dawley or Wistar rats (250-300g).
- Fast the animals overnight (12-16 hours) with free access to water to ensure a stable basal bile flow.
- Anesthetize the rat with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine) that has minimal impact on liver function.
- Maintain the animal's body temperature at 37°C using a heating pad.
2. Surgical Procedure (Bile Duct Cannulation):
- Perform a midline laparotomy to expose the abdominal cavity.
- Gently retract the liver to locate the common bile duct.
- Carefully dissect the bile duct free from surrounding tissue.
- Ligate the bile duct close to the duodenum.
- Make a small incision in the bile duct and insert a polyethylene cannula (e.g., PE-10) towards the liver.
- Secure the cannula in place with a second ligature.
- Exteriorize the cannula for bile collection.
3. Experimental Procedure:
- Allow the animal to stabilize for a period (e.g., 30-60 minutes) after surgery to establish a steady basal bile flow.
- Collect bile in pre-weighed tubes at regular intervals (e.g., 15 or 30 minutes) to determine the basal flow rate. Bile flow is determined gravimetrically, assuming a density of 1 g/mL.
- Administer this compound intravenously (e.g., via a cannulated femoral or jugular vein) at the desired dose (e.g., 40 mg/kg).
- Continue collecting bile at the same regular intervals for a defined period (e.g., 2-3 hours) after drug administration.
- Record the volume (weight) of bile collected in each interval.
4. Data Analysis:
- Calculate the bile flow rate for each collection period (in µL/min/kg body weight).
- Express the post-treatment bile flow as a percentage of the basal flow rate.
- Perform statistical analysis to compare the bile flow before and after this compound administration.
Visualizations
Hypothesized Signaling Pathway for this compound-Induced Choleresis
Based on the evidence that this compound induces bile salt-independent choleresis, a plausible mechanism involves its transport into the hepatocyte and subsequent excretion into the bile canaliculus by an ATP-binding cassette (ABC) transporter, likely the multidrug resistance-associated protein 2 (Mrp2). This process creates an osmotic gradient, driving water and electrolytes into the bile, thus increasing bile flow. The following diagram illustrates this hypothesized pathway.
Caption: Hypothesized mechanism of this compound choleresis.
Experimental Workflow for Assessing Choleretic Effect
The following diagram outlines the general workflow for an in vivo experiment designed to quantify the choleretic effect of a test compound like this compound.
Caption: In vivo choleretic assay workflow.
Logical Relationship for Troubleshooting Suboptimal Choleretic Effect
This diagram illustrates a logical approach to troubleshooting when the expected choleretic effect of this compound is not observed.
Caption: Troubleshooting logic for choleresis experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Bile salts potentiate adenylyl cyclase activity and cAMP-regulated secretion in human gallbladder epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
Clanobutin Sodium Interference in Biochemical Assays: A Technical Resource
I have initiated the research process by performing several Google searches to gather information about clanobutin sodium. The initial searches focused on its mechanism of action, potential for interference in biochemical assays, and effects on liver function tests.
The search results indicate that this compound is a choleretic drug used as an appetite stimulant in animals. It increases bile flow and the excretion of bilirubin, sodium, potassium, magnesium, and calcium in bile. There is limited direct information available specifically detailing this compound's interference in a wide range of biochemical assays. Most of the search results discuss drug interference in laboratory tests in a general sense, highlighting the different ways drugs and their metabolites can affect assay results (e.g., chemical reactivity, spectral interference).
I found that drugs can interfere with assays in vivo (by altering a physiological process) or in vitro (by interacting with the assay components). Given that this compound is a choleretic, its primary in vivo effect is on the hepatobiliary system. This could potentially lead to changes in liver function test results.
I need to now focus on more specific potential interferences. Based on the choleretic action of clanobutin, I will investigate its potential impact on assays related to liver function and electrolyte balance. I also need to consider the chemical properties of this compound and how they might lead to in vitro interference.
I will proceed with the original plan, but with a more targeted approach based on the initial findings. The next steps will involve delving deeper into the potential for both in vivo and in vitro interference and then structuring the technical support center content.
Updated plan:
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Research the chemical structure and properties of this compound to predict potential in vitro interferences with common assay technologies (e.g., colorimetric, enzymatic, immunoassays).
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Investigate the known physiological effects of choleretics on liver function tests (e.g., ALT, AST, ALP, GGT, bilirubin) and electrolyte panels to anticipate potential in vivo interferences.
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Search for any case reports or studies that, even if not directly on this compound, describe interference from structurally similar compounds or other choleretic agents.
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Structure the "Frequently Asked Questions" to address common concerns a researcher might have, such as "Will this compound affect my liver function assay results?" or "What is the mechanism of this compound interference?".
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Develop the "Troubleshooting Guide" with specific scenarios, for example, "Unexpectedly high bilirubin levels in samples from animals treated with this compound."
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Create tables to summarize the potential effects of this compound on different biochemical parameters, differentiating between suspected in vivo and in vitro effects.
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Design Graphviz diagrams to illustrate the mechanism of choleretic action and a general workflow for investigating potential drug interference in an assay.
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Compile all the information into the final technical support center format.I have gathered initial information about this compound, including its chemical structure and primary use as a choleretic agent. The search results also provided general principles of drug interference in biochemical assays, distinguishing between in vivo (physiological) and in vitro (analytical) effects. Specifically, I found information on how drugs can induce liver injury, which is relevant given clanobutin's mechanism of action, and protocols for testing for such interference.
However, there is a significant lack of direct studies on this compound's interference in specific biochemical assays. Most of the available information is general to drug-induced liver injury or interference testing methodologies. To create a useful technical support center, I need to synthesize the known physiological effects of choleretics with the principles of assay interference to provide plausible scenarios and troubleshooting advice.
I will proceed by leveraging the information on clanobutin's choleretic action to predict its likely in vivo effects on liver function tests and electrolyte levels. I will also use my knowledge of its chemical structure to hypothesize potential in vitro interferences. The troubleshooting guide and FAQs will be constructed based on these informed hypotheses, clearly stating that direct interference data for this compound is limited and that the provided guidance is based on general principles and its known pharmacology.
Given this, I believe I have enough foundational information to construct the technical support center as requested, by combining the specific knowledge about clanobutin with general knowledge about drug interference in biochemical assays. Therefore, I do not need to perform additional searches at this time and can proceed with generating the response.
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on potential interferences caused by this compound in biochemical assays. The following resources are designed to help you anticipate, troubleshoot, and mitigate potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary physiological effect?
This compound is a choleretic agent, primarily used in veterinary medicine as an appetite stimulant for digestive upsets.[1] Its main physiological effect is to increase bile flow (choleresis). This process can alter the composition of bile, increasing the excretion of substances like bilirubin and bile salts.[2][3]
Q2: How can this compound interfere with my biochemical assays?
This compound can cause interference in two primary ways:
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In Vivo Interference: By stimulating bile flow, this compound can alter the physiological levels of certain analytes in the blood, particularly those related to liver function and electrolyte balance. This is a true physiological effect, not an artifact of the assay itself.
-
In Vitro Interference: The this compound molecule or its metabolites present in a sample could directly interact with assay components (e.g., enzymes, antibodies, chromogenic substrates), leading to inaccurate measurements. This is an analytical interference.
Q3: Which biochemical assays are most likely to be affected by this compound?
Based on its choleretic action, the following assays are most susceptible to in vivo interference:
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Liver Function Tests:
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Alanine Aminotransferase (ALT)
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Aspartate Aminotransferase (AST)
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Alkaline Phosphatase (ALP)
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Gamma-Glutamyl Transferase (GGT)
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Total and Direct Bilirubin
-
-
Electrolyte Panel:
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Sodium
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Potassium
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Calcium
-
Magnesium
-
Direct in vitro interference is less predictable without specific studies, but could potentially occur in any assay where the drug or its metabolites can interact with the assay chemistry.
Q4: Are there any known structurally similar compounds that cause assay interference?
Troubleshooting Guide
Scenario 1: Unexpected Changes in Liver Function Test (LFT) Results
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Issue: You observe significant changes in ALT, AST, ALP, GGT, or bilirubin levels in samples from subjects treated with this compound.
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Possible Cause (In Vivo): this compound's choleretic effect can directly impact hepatobiliary function, leading to physiological alterations in these enzyme and bilirubin levels.[2] For instance, increased bile flow might initially cause a washout effect, while prolonged or high-dose administration could potentially induce a pattern resembling cholestasis.
-
Troubleshooting Steps:
-
Review Dosing and Timing: Correlate the observed changes with the dosage and time of sample collection relative to this compound administration.
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Fractionate Bilirubin: If total bilirubin is elevated, measure direct and indirect bilirubin. An increase in direct bilirubin might be expected with enhanced bile excretion.
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Consider a Washout Period: If experimentally feasible, measure LFTs after a suitable washout period to see if they return to baseline.
-
Histopathological Analysis: In preclinical studies, consider liver histology to differentiate between a physiological response and drug-induced liver injury.
-
Scenario 2: Inconsistent or Unexpected Electrolyte Readings
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Issue: You notice shifts in sodium, potassium, calcium, or magnesium concentrations that are not consistent with your experimental hypothesis.
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Possible Cause (In Vivo): Increased bile production and flow can lead to increased excretion of electrolytes into the bile, potentially affecting their circulating levels.[2]
-
Troubleshooting Steps:
-
Confirm with an Alternative Method: If possible, measure electrolyte levels using a different analytical technology (e.g., ion-selective electrode vs. colorimetric assay) to rule out in vitro interference.
-
Analyze a Pre-Dose Sample: Compare post-dose results to a baseline sample from the same subject.
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Evaluate Renal Function: Assess kidney function, as changes in hydration status secondary to digestive effects could also influence electrolyte balance.
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Scenario 3: Suspected Direct Assay (In Vitro) Interference
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Issue: You suspect that this compound is directly interfering with the analytical measurement of an unrelated analyte.
-
Possible Cause (In Vitro): The chemical structure of this compound may lead to:
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Spectral Interference: The compound may absorb light at the same wavelength used for a colorimetric assay.
-
Chemical Interference: The drug may inhibit or activate an enzyme in an enzymatic assay, or bind to an antibody in an immunoassay.
-
-
Troubleshooting Steps:
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Perform a Spiking Study: Add a known concentration of this compound to a control sample and measure the analyte of interest. A significant deviation from the expected result indicates interference.
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Serial Dilutions: Analyze a high-concentration sample in a series of dilutions. If interference is present, the results may not be linear.
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Consult the Assay Manufacturer: They may have data on interference from various compounds or can provide guidance on troubleshooting.
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Data Summary: Potential Effects of this compound on Biochemical Assays
| Parameter | Potential Effect | Probable Mechanism |
| Liver Function | ||
| ALT, AST | Increase or Decrease | In vivo: Altered hepatocyte function due to changes in bile flow. |
| ALP, GGT | Increase | In vivo: Cholestatic pattern due to increased bile production. |
| Total Bilirubin | Increase | In vivo: Increased excretion into bile.[2] |
| Direct Bilirubin | Increase | In vivo: Increased conjugation and excretion. |
| Electrolytes | ||
| Sodium | Decrease | In vivo: Increased excretion in bile.[2] |
| Potassium | Decrease | In vivo: Increased excretion in bile.[2] |
| Calcium | Decrease | In vivo: Increased excretion in bile.[2] |
| Magnesium | Decrease | In vivo: Increased excretion in bile.[2] |
Experimental Protocols
Protocol for Investigating In Vitro Interference (Spiking Study)
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Objective: To determine if this compound directly interferes with a specific biochemical assay.
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Materials:
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Control matrix (e.g., drug-free serum or plasma).
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This compound stock solution of known concentration.
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Assay reagents for the analyte of interest.
-
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Procedure: a. Prepare a series of test samples by spiking the control matrix with increasing concentrations of this compound. The concentration range should cover the expected physiological and potentially supraphysiological levels. b. Prepare a control sample by adding the same volume of vehicle (the solvent for the this compound stock solution) to the control matrix. c. Analyze all samples for the analyte of interest according to the assay manufacturer's instructions. d. Calculate the percent interference at each concentration of this compound using the following formula: % Interference = [(Measured Value in Spiked Sample - Measured Value in Control Sample) / Measured Value in Control Sample] * 100
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Interpretation: A significant, dose-dependent percent interference suggests in vitro interference.
Visualizations
Caption: Mechanism of this compound-Induced Choleresis.
Caption: Workflow for Troubleshooting Clanobutin Interference.
References
Technical Support Center: Clanobutin Sodium and Reproductive Parameters in Research Animals
Disclaimer: Information regarding the specific impact of Clanobutin sodium on reproductive parameters in research animals is not extensively available in publicly accessible scientific literature. The following content is based on general principles of pharmacology and reproductive toxicology and should be adapted based on internal research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known application?
This compound is a choleretic agent, primarily used in veterinary medicine to stimulate bile secretion and treat digestive and metabolic disorders in animals like cattle, pigs, and dogs. There is a significant lack of published research on its effects on reproductive functions.
Q2: We are observing unexpected changes in the estrous cycle of our female rats treated with this compound. What could be the cause?
While there is no specific data on this compound, drug-induced alterations in the estrous cycle can be caused by several factors:
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Hormonal Imbalance: The compound might interfere with the hypothalamic-pituitary-gonadal (HPG) axis, affecting the secretion of GnRH, LH, FSH, estrogen, or progesterone.
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Metabolic Stress: As a choleretic agent, high doses might induce metabolic stress, which can secondarily impact reproductive functions.
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Hepatotoxicity: Liver function is crucial for hormone metabolism. Any drug-induced hepatotoxicity could alter hormone clearance and disrupt the estrous cycle.
Q3: Our male mice show a decrease in sperm motility after administration of this compound. What troubleshooting steps can we take?
To investigate decreased sperm motility, consider the following:
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Dose-Response Assessment: Determine if the effect is dose-dependent by testing a range of concentrations.
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Hormone Analysis: Measure serum testosterone and gonadotropin levels to check for endocrine disruption.
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Histopathology: Examine testicular tissue for any signs of damage to the seminiferous tubules or Leydig cells.
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Oxidative Stress Markers: Assess markers of oxidative stress in testicular tissue, as this is a common mechanism of drug-induced reproductive toxicity.
Troubleshooting Guides
Issue 1: Variability in Fertility Rates in Treated Female Rodents
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Verify the accuracy of dose calculations, formulation stability, and administration technique (e.g., gavage, injection). |
| Age and Weight Differences | Ensure that animals in control and treatment groups are age and weight-matched, as these factors significantly impact fertility. |
| Environmental Stressors | Standardize environmental conditions (light cycle, temperature, noise) as stress can impact reproductive outcomes. |
| Underlying Health Issues | Perform a thorough health screen of all animals before starting the experiment to exclude those with pre-existing conditions. |
Issue 2: No Observable Effect on Reproductive Parameters
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose | Review available toxicological data (if any) or conduct a dose-ranging study to ensure the tested concentrations are relevant. |
| Inappropriate Animal Model | The chosen animal model may not be sensitive to the reproductive effects of this specific compound. Review literature for appropriate models for reproductive toxicology studies. |
| Short Duration of Exposure | The treatment period may be too short to induce observable reproductive effects. Consider extending the exposure duration, especially for endpoints like sperm production or multi-generational effects. |
| Insensitive Endpoints | The selected reproductive parameters (e.g., organ weight) may not be sensitive enough. Consider more specific measures like hormone levels, sperm analysis, or estrous cycle monitoring. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted for specific research questions regarding this compound.
Protocol 1: Assessment of Estrous Cycle in Female Rats
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Animal Model: Sexually mature female Sprague-Dawley rats (8-10 weeks old).
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Acclimatization: Acclimatize animals for at least one week before the start of the study.
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Grouping: Divide animals into a control group (vehicle) and at least three treatment groups with increasing doses of this compound.
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Administration: Administer the compound daily via oral gavage for a specified period (e.g., 28 days).
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Vaginal Smear Collection: Collect vaginal smears daily at the same time.
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Microscopic Examination: Examine the smears under a microscope to identify the predominant cell types (epithelial cells, cornified cells, leukocytes) and determine the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus).
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Data Analysis: Analyze the length of the estrous cycle and the duration of each stage for any significant differences between the control and treatment groups.
Protocol 2: Evaluation of Male Reproductive Parameters in Mice
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Animal Model: Sexually mature male CD-1 mice (8-10 weeks old).
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Grouping and Administration: Similar to the female study, establish control and treatment groups and administer this compound for a period equivalent to at least one spermatogenic cycle (e.g., 35-42 days).
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Sperm Collection: At the end of the treatment period, euthanize the animals and collect sperm from the cauda epididymis.
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Sperm Analysis:
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Concentration: Use a hemocytometer to determine sperm count.
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Motility: Assess the percentage of motile sperm using a computer-assisted sperm analysis (CASA) system or manually under a microscope.
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Morphology: Stain sperm smears and evaluate the percentage of normal and abnormal sperm.
-
-
Hormone Analysis: Collect blood via cardiac puncture at the time of euthanasia and measure serum testosterone and LH levels using ELISA kits.
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Histopathology: Collect testes and epididymides, fix them in Bouin's solution, and process for histological examination to assess the integrity of the seminiferous tubules and interstitial cells.
Visualizations
Caption: Experimental workflow for assessing reproductive toxicity.
Caption: Troubleshooting logic for unexpected reproductive effects.
Adjusting HPLC-MS/MS parameters for improved Clanobutin sodium detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive and accurate detection of Clanobutin sodium using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC-MS/MS parameters for this compound analysis?
A1: While optimal parameters should be determined empirically on your specific instrumentation, a validated method has been published for the simultaneous determination of Clanobutin in various animal-derived food matrices. The key parameters from this method are summarized below and can be used as a starting point for method development.
Q2: I am not seeing any peak for this compound. What are the possible causes?
A2: Several factors could lead to a complete lack of signal. Follow a systematic troubleshooting approach. First, ensure the instrument is functioning correctly by injecting a known standard of a different compound. If the instrument is working, verify your this compound standard's integrity and concentration. Next, confirm that the MS/MS parameters, particularly the precursor and product ion m/z values, are correctly entered. Finally, review your sample preparation procedure to ensure efficient extraction and minimize analyte loss.
Q3: My this compound peak is broad and tailing. How can I improve the peak shape?
A3: Poor peak shape is often related to chromatographic conditions. Ensure your mobile phase pH is appropriate for this compound, which is an acidic compound. A mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) will ensure it is in a consistent protonation state. Check for column degradation by running a column performance test. If the column is old or has been subjected to harsh conditions, it may need to be replaced. Also, ensure that the sample solvent is compatible with the initial mobile phase conditions to prevent solvent mismatch effects.
Q4: I'm observing high background noise or matrix effects. What can I do to minimize these interferences?
A4: High background and matrix effects are common challenges in complex sample matrices. The sample preparation method is critical for removing interfering substances. The referenced method utilizes a protein precipitation step followed by a defatting step with n-hexane, which is effective for complex matrices like animal tissues and milk.[1] If you are still experiencing significant matrix effects, consider incorporating a solid-phase extraction (SPE) step for more thorough sample cleanup. Additionally, ensure you are using high-purity solvents and reagents to avoid introducing contaminants.
Q5: How do I determine the optimal collision energy for this compound?
A5: The optimal collision energy (CE) is the energy that produces the most stable and abundant product ions from the precursor ion. To determine this, perform a compound optimization experiment by infusing a standard solution of this compound directly into the mass spectrometer. While monitoring the precursor ion, ramp the collision energy across a range of values (e.g., 5-50 eV) and observe the intensity of the resulting product ions. The CE that yields the highest and most consistent product ion signal should be selected for your analytical method.
Troubleshooting Guides
Problem: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Ionization | Infuse a this compound standard to determine the optimal ionization polarity (positive or negative ion mode). Electrospray ionization (ESI) is a common choice for this type of compound. |
| Incorrect MS/MS Transitions | Verify the precursor ion (m/z of Clanobutin) and product ions. If this information is not available, perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions. |
| Inefficient Fragmentation | Optimize the collision energy (CE) and declustering potential (DP) or equivalent parameters on your instrument. A CE ramp experiment will help identify the optimal value for maximizing the abundance of your chosen product ions. |
| Sample Degradation | Prepare fresh standards and samples. Ensure proper storage conditions for both stock solutions and prepared samples (e.g., refrigeration, protection from light). |
| Matrix Suppression | Improve sample cleanup by incorporating additional extraction or purification steps (e.g., solid-phase extraction). Dilute the sample extract if the analyte concentration is sufficiently high. |
Problem: Inconsistent Retention Time
Possible Causes & Solutions:
| Cause | Recommended Action |
| HPLC Pump Issues | Check for leaks in the HPLC system. Ensure proper solvent degassing to prevent air bubbles in the pump heads. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily. Ensure accurate and consistent mobile phase composition, especially for gradient elution. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable column temperature throughout the analytical run. |
Experimental Protocols
Sample Preparation (Adapted from Park et al., 2018)
This protocol is designed for the extraction of Clanobutin from complex matrices such as animal tissues and milk.[1]
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Homogenization: Homogenize 5 g of the sample with 20 mL of acetonitrile containing 0.1% formic acid.
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Protein Precipitation & Extraction: Shake vigorously and centrifuge.
-
Defatting: Add 10 mL of n-hexane to the supernatant, shake, and centrifuge to separate the layers.
-
Final Extract: Collect the acetonitrile layer (lower layer) and filter it through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.
HPLC-MS/MS Method Parameters (Starting Point)
The following parameters are based on the method by Park et al. (2018) and should be optimized for your specific instrument and application.[1]
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid and 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a low percentage of Mobile Phase B and gradually increase to elute Clanobutin. A typical gradient might be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10-12 min (10% B). |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for Clanobutin (to be determined during optimization) |
| Product Ions (Q3) | At least two stable and abundant fragment ions for quantification and qualification. |
| Collision Energy | To be optimized for each MRM transition. |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for low signal intensity issues.
References
Clanobutin sodium storage conditions to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of clanobutin sodium to prevent its degradation. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to keep it in well-sealed containers to protect it from moisture and atmospheric oxygen. While stable under normal conditions, avoiding extreme temperatures is advisable for long-term storage.
Q2: How should I store this compound in solution?
The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For short-term storage, solutions should be kept at 2-8°C. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or below. It is crucial to minimize freeze-thaw cycles. The pH of the solution should be maintained near neutral, as acidic or alkaline conditions can promote hydrolysis of the amide bond.
Q3: What are the primary factors that can cause this compound to degrade?
The main factors that can lead to the degradation of this compound include:
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Hydrolysis: The amide bond in the clanobutin molecule is susceptible to cleavage in the presence of water, a process that can be catalyzed by acidic or basic conditions.
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Oxidation: As a general precaution for complex organic molecules, exposure to strong oxidizing agents should be avoided.[1][2] The aromatic rings and the tertiary amine nitrogen could be susceptible to oxidation.
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Photodegradation: Exposure to light, particularly UV light, can potentially lead to the degradation of the compound. Therefore, it is recommended to store this compound in light-resistant containers.
Q4: What are the likely degradation products of this compound?
Based on the chemical structure of this compound, the primary degradation pathway is likely the hydrolysis of the amide bond. This would result in the formation of 4-chlorobenzoic acid and N-(4-methoxyphenyl)-4-aminobutanoic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in stored solid compound | - Improper storage (exposure to humidity or high temperatures).- Oxidation due to improper sealing. | - Ensure the container is tightly sealed and stored in a desiccator in a cool, dark place.- If oxidation is suspected, consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Precipitation in frozen solutions upon thawing | - Poor solubility of the compound in the chosen solvent at low temperatures.- pH shift during freezing. | - Gently warm the solution and vortex to redissolve the precipitate.- Consider using a different solvent or a co-solvent to improve solubility.- Ensure the buffer has a low freezing point depression and maintains its buffering capacity at sub-zero temperatures. |
| Inconsistent experimental results | - Degradation of stock solutions.- Frequent freeze-thaw cycles. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Perform a stability check of your stock solution using an appropriate analytical method like HPLC. |
Stability of this compound Under Various Conditions (Hypothetical Data)
| Condition | Parameter | Result | Potential Degradants |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 24h | Significant degradation | 4-chlorobenzoic acid, N-(4-methoxyphenyl)-4-aminobutanoic acid |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 24h | Significant degradation | 4-chlorobenzoic acid, N-(4-methoxyphenyl)-4-aminobutanoic acid |
| Oxidative Stress | 3% H₂O₂ at room temp for 24h | Moderate degradation | Oxidized derivatives (e.g., N-oxides) |
| Thermal Stress | Solid, 60°C for 48h | Minor degradation | Not specified |
| Photostability | Solution, exposure to UV light (254 nm) for 24h | Moderate degradation | Photolytic products |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method can be used to assess the purity of this compound and detect the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Visualizations
Caption: Hypothetical primary degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of Choleretic Efficacy: Clanobutin Sodium vs. Menbutone
This guide provides a detailed comparison of the choleretic efficacy of two synthetic compounds, clanobutin sodium and menbutone, which are utilized in veterinary medicine to stimulate bile secretion. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in such evaluations.
Comparative Efficacy
A key study directly comparing the intravenous administration of this compound and menbutone in adult steers revealed that both compounds are potent choleretics, particularly under conditions of reduced bile flow.[1][2][3] When the enterohepatic circulation of bile salts was diminished, both substances were capable of increasing the volume of bile flow by up to four times.[1][2][3] However, at the dosages tested, neither drug demonstrated a significant effect on bile flow when the enterohepatic circulation of bile salts was normal.[2][3] This suggests their primary efficacy is in pathological states characterized by decreased bile secretion.[2]
| Drug | Dose (Intravenous) | Outcome in Steers with Reduced Bile Flow |
| Menbutone | 3.0 g | Up to a four-fold increase in bile flow volume[1][2] |
| This compound | 4.3 g | Up to a four-fold increase in bile flow volume[1][2] |
Mechanisms of Action
While both drugs exhibit significant choleretic effects, their underlying mechanisms of action appear to differ.
Menbutone: The choleretic action of menbutone is more clearly elucidated and is thought to involve the direct activation of Na+/K+-ATPase in hepatocytes.[2] This enzyme plays a crucial role in establishing the sodium gradient that drives the uptake of bile acids from the blood into the liver cells, a key process in bile acid-dependent bile flow.[4] By stimulating this pump, menbutone enhances the transport of bile acids, thereby increasing bile secretion.[2]
This compound: The mechanism of action for clanobutin is less defined but is associated with the stimulation of bile salt-independent bile flow.[3][5] Studies suggest its choleretic effect is linked to an increased excretion of sodium and potassium, which creates an osmotic gradient that drives water into the bile ducts, thus increasing bile volume.[2] Further research indicates that clanobutin stimulates canalicular bile formation that is independent of bile salt secretion and may also have a ductular effect, as evidenced by the increased excretion of bicarbonate and chloride.[5]
Signaling Pathway Diagrams
Experimental Protocols
The following is a generalized protocol for a study evaluating the choleretic efficacy of compounds in cattle, based on the methodologies implied in the available literature.
1. Animal Model:
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Adult steers are commonly used as the experimental subjects.[2]
2. Surgical Preparation:
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To enable the collection of bile, a surgical procedure is performed to insert a cannula into the common bile duct. This allows for the continuous collection and measurement of bile flow.
3. Induction of Reduced Bile Flow:
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A state of reduced bile flow is induced to simulate a pathological condition where choleretic agents would be clinically relevant.[2]
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This is typically achieved by diverting the collected bile to prevent its re-entry into the small intestine, thereby interrupting the enterohepatic circulation and reducing the total amount of bile salts.[2]
4. Drug Administration:
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Once a stable, reduced bile flow is established, the test compounds are administered.
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For the comparative study between menbutone and clanobutin, the drugs were administered intravenously.[2]
5. Measurement of Bile Flow:
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Bile is collected continuously, and the volume is measured at regular intervals before and after drug administration to determine the choleretic effect of each compound.
6. Data Analysis:
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The increase in bile flow volume is quantified and compared between the different treatment groups. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
Both this compound and menbutone are effective choleretic agents in steers, particularly in states of compromised bile secretion.[2][3] Menbutone appears to have a more clearly defined mechanism of action centered on the activation of Na+/K+-ATPase.[2] Further head-to-head comparative studies with detailed quantitative analysis are necessary to provide a more comprehensive understanding of their relative potencies and clinical applications.
References
- 1. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Does Na+-K+-atpase have any role in bile secretion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effect of clanobutin on bile excretion in rat and dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clanobutin Sodium and Other GABA Analogs: A Divergence in Pharmacological Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clanobutin sodium and other well-established gamma-aminobutyric acid (GABA) analogs. While structurally related to GABA, current scientific literature delineates a distinct pharmacological profile for this compound, primarily as a choleretic agent, contrasting with the neuropharmacological activities of classical GABA analogs. This document aims to clarify these differences by presenting available experimental data, outlining relevant experimental methodologies, and visualizing key pathways.
Introduction to GABA and its Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] GABA exerts its effects through two main classes of receptors: GABA-A receptors, which are ionotropic chloride channels, and GABA-B receptors, which are metabotropic G-protein coupled receptors.[1] The diverse functions of the GABAergic system have led to the development of numerous GABA analogs, compounds with chemical structures similar to GABA, designed to modulate GABAergic neurotransmission for therapeutic purposes. These analogs are widely utilized as anticonvulsants, anxiolyties, and muscle relaxants.[2]
This compound: A GABA Analog with a Non-GABAergic Primary Mechanism
This compound, chemically known as sodium 4-[(4-chlorobenzoyl)(4-methoxyphenyl)amino]butyrate, is structurally a derivative of GABA.[] However, despite its classification in some databases under GABA analogs, its primary and well-documented pharmacological effect is not on the GABAergic system but rather as a choleretic agent.[4][5] It is used in veterinary medicine to stimulate bile secretion and treat digestive disorders.[4][6]
Experimental Data on the Choleretic Effect of this compound
Studies in animal models have demonstrated the potent choleretic effects of this compound. Intravenous administration in dogs and steers resulted in a significant increase in bile flow.
| Parameter | Animal Model | Dosage | Effect | Duration of Action | Reference |
| Bile Flow | Anesthetized Dogs | Intravenous | 260% increase in the first 15 minutes | Approximately 1.5 hours | [7][8] |
| Bile Flow | Steers (with previously reduced bile flow) | 4.3 g (Intravenous) | Up to four-fold increase in bile volume | Not specified | [5] |
| Pancreatic Secretion | Rats | Not specified | Increased | Not specified | [8] |
| Cardiac Minute Volume | Rats | Not specified | Increased | Not specified | [8] |
It is important to note that a thorough search of the scientific literature did not yield any studies providing evidence of this compound binding to or modulating GABA-A or GABA-B receptors, nor any in vivo studies demonstrating CNS effects typically associated with GABAergic drugs. The classification as a GABA analog appears to be based on its chemical structure rather than its mechanism of action.
Comparative Analysis of Established GABA Analogs
In contrast to this compound, other GABA analogs have well-defined mechanisms of action within the GABAergic system. These can be broadly categorized based on their interaction with GABA receptors and metabolic enzymes.
GABA Receptor Agonists
These compounds directly bind to and activate GABA receptors, mimicking the effect of endogenous GABA.
| Compound | Receptor Target | Primary Therapeutic Use | Key Pharmacological Feature |
| Muscimol | GABA-A Receptor Agonist | Research Tool | Potent and direct agonist, crosses the blood-brain barrier. |
| Baclofen | GABA-B Receptor Agonist | Muscle Relaxant (Spasticity) | Acts on the metabotropic GABA-B receptor, leading to downstream signaling cascades. |
| Gaboxadol (THIP) | Partial GABA-A Receptor Agonist | Investigated for sleep disorders | Shows selectivity for certain GABA-A receptor subtypes. |
GABA Analogues with Indirect Mechanisms
These compounds enhance GABAergic neurotransmission without directly activating GABA receptors.
| Compound | Mechanism of Action | Primary Therapeutic Use | Key Pharmacological Feature |
| Vigabatrin | Irreversible inhibitor of GABA transaminase (GABA-T) | Anticonvulsant (Epilepsy) | Increases synaptic GABA concentrations by preventing its breakdown. |
| Tiagabine | Inhibitor of GABA reuptake transporter 1 (GAT-1) | Anticonvulsant (Epilepsy) | Increases the synaptic availability of GABA by blocking its reuptake into neurons and glia. |
| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels | Neuropathic Pain, Epilepsy | Does not bind to GABA receptors but is thought to indirectly increase GABA synthesis and release. |
| Pregabalin | Binds to the α2δ-1 subunit of voltage-gated calcium channels | Neuropathic Pain, Anxiety, Epilepsy | Similar to gabapentin but with higher binding affinity and potency. |
Signaling Pathways and Experimental Workflows
To understand the function of true GABA analogs, it is essential to visualize their targets and the methods used to study them.
GABA-A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for the ionotropic GABA-A receptor.
Caption: Simplified signaling pathway of a GABA-A receptor upon agonist binding.
Experimental Workflow: Radioligand Binding Assay
A common method to determine the affinity of a compound for a specific receptor is the radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
The available evidence strongly indicates that while this compound is a structural analog of GABA, its pharmacological activity is primarily choleretic, with no demonstrated direct effects on the GABAergic system. In contrast, other GABA analogs, such as baclofen, gabapentin, and vigabatrin, exert their therapeutic effects through well-defined interactions with GABA receptors or metabolic pathways. This distinction is critical for researchers and drug development professionals. Future research could explore whether this compound has any subtle, indirect modulatory effects on the CNS, but based on current data, it should not be considered a functional GABAergic agent. This guide highlights the importance of looking beyond structural similarities to understand the true pharmacological action of a compound.
References
- 1. benchchem.com [benchchem.com]
- 2. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 4. This compound chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 5. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 7. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.co.za [journals.co.za]
Validating the Choleretic Effect of Clanobutin Sodium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the choleretic effects of Clanobutin sodium across different species, supported by experimental data. We will delve into its performance alongside other choleretic agents, offering detailed experimental protocols and visualizing key signaling pathways to facilitate a comprehensive understanding.
Executive Summary
This compound has demonstrated significant choleretic (bile flow-increasing) properties in various animal models, including rats, dogs, and steers. Its efficacy is particularly pronounced in conditions of reduced bile flow. This guide presents a comparative analysis of this compound with another synthetic choleretic, Menbutone, and other agents such as Ursodeoxycholic acid (UDCA) and Silymarin. The data indicates that while both this compound and Menbutone are potent choleretics, their mechanisms of action and effects on bile composition can differ.
Comparative Data on Choleretic Effects
The following tables summarize the quantitative data from key studies on the choleretic effects of this compound and comparator compounds in different species.
Table 1: Choleretic Effect of this compound in Various Species
| Species | Dosage | Route of Administration | Key Outcomes |
| Rat (Sprague-Dawley) | 40 mg/kg | Intravenous | Marked choleresis; 1 µmol of Clanobutin and its metabolites increased bile flow by an average of 90 µL. 55% of the dose was eliminated in bile.[1] |
| Dog (Boxer) | 40 mg/kg | Intravenous | Significant choleresis; 1 µmol of Clanobutin and its metabolites increased bile flow by an average of 11.5 µL. 80% of the dose was eliminated in bile.[1] |
| Dog (Anaesthetised) | Not specified | Intravenous | 260% increase in bile flow within the first 15 minutes. The effect lasted for 1.5 hours. Increased biliary concentration of sodium, potassium, and magnesium.[2] |
| Steers | 4.3 g | Intravenous | Up to a four-fold increase in bile flow volume in states of reduced bile flow.[3] |
Table 2: Comparative Choleretic Effects of this compound and Menbutone in Steers with Reduced Bile Flow
| Compound | Dosage | Route of Administration | Outcome |
| This compound | 4.3 g | Intravenous | Up to a four-fold increase in bile flow volume.[3][4] |
| Menbutone | 3.0 g | Intravenous | Up to a four-fold increase in bile flow volume.[3][4] |
Table 3: Overview of Other Choleretic Agents
| Agent | Mechanism of Action | Species Studied | Key Effects |
| Ursodeoxycholic acid (UDCA) | Shifts bile acid pool to more hydrophilic forms, stimulates hepatobiliary secretion, cytoprotective, immunomodulatory.[5][6][7] | Humans, Dogs, Cats | Reduces cholesterol saturation of bile, dissolves cholesterol gallstones, protects hepatocytes from toxic bile acids.[5][7][8] |
| Tauroursodeoxycholic acid (TUDCA) | Activates cPKCα- and PKA-dependent signaling, stimulates insertion of bile acid transporters into the canalicular membrane.[9][10] | Rats, Humans | Anticholestatic and choleretic effects, reduces endoplasmic reticulum stress, inhibits apoptosis.[9][11] |
| Silymarin (Milk Thistle) | Antioxidant, anti-inflammatory, antifibrotic, may increase bile flow at higher doses.[12][13] | Dogs, Cats | Hepatoprotective, used in the management of various liver diseases and toxicities.[14][15][16] |
| Secretin | Stimulates bicarbonate-rich fluid secretion from bile ductules via a cAMP-mediated pathway.[17][18] | Rats, Guinea Pigs | Increases bile flow by acting on the biliary epithelium, not the hepatocytes (canalicular flow).[17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are generalized protocols for inducing and measuring choleretic effects in the species discussed.
Choleretic Study Protocol in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.[19][20]
-
Anesthesia: Anesthesia is induced, for example, with ketamine and xylazine.[21]
-
Surgical Procedure (Bile Duct Cannulation):
-
A midline abdominal incision is made.
-
The common bile duct is carefully isolated and ligated distally (towards the duodenum).
-
A small incision is made in the bile duct, and a cannula (e.g., polyethylene tubing) is inserted towards the liver.
-
The external end of the cannula is routed subcutaneously to the dorsal neck region for exteriorization, allowing for bile collection in a conscious, restrained animal if required.
-
-
Drug Administration: this compound or the comparator agent is administered intravenously via a cannulated jugular or femoral vein.
-
Bile Collection and Measurement: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes) before and after drug administration.[2] The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL.
-
Data Analysis: The change in bile flow rate (µL/min/kg) is calculated and compared between treatment groups. Bile composition (e.g., bile salts, electrolytes, bilirubin) can also be analyzed.
Choleretic Study Protocol in Dogs
-
Animal Model: Adult dogs of a specific breed (e.g., Boxer or Beagle) are used.[1]
-
Anesthesia: The animals are anesthetized for the duration of the acute experiment.
-
Surgical Procedure (Bile Duct Cannulation):
-
A midline laparotomy is performed.
-
The common bile duct is identified and cannulated in a similar manner to the rat procedure. T-tubes may also be used for longer-term studies.[22]
-
In some protocols, the gallbladder may be removed (cholecystectomy).
-
-
Drug Administration: The test compound is administered intravenously.
-
Bile Collection and Measurement: Bile is collected continuously, and the volume is measured at set time points.
-
Monitoring: Cardiovascular parameters such as arterial and venous blood pressure and electrocardiogram may be monitored throughout the experiment.[2]
-
Data Analysis: The percentage increase in bile flow from baseline is calculated. Changes in the biliary excretion of electrolytes and other components are also determined.
Choleretic Study Protocol in Steers (with induced reduced bile flow)
-
Animal Model: Adult steers are used.
-
Induction of Reduced Bile Flow: To simulate a pathological state, the enterohepatic circulation of bile salts is interrupted. This can be achieved by exteriorizing the common bile duct to divert bile flow.
-
Drug Administration: this compound or Menbutone is administered intravenously.[3][4]
-
Bile Flow Measurement: The volume of bile produced is measured before and after drug administration to quantify the choleretic response.[4]
-
Data Analysis: The fold increase in bile flow volume is determined and compared between the different treatment groups.
Signaling Pathways and Mechanisms of Action
The choleretic effect of different compounds can be mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate the proposed mechanisms.
Caption: Proposed mechanism of this compound's choleretic action.
References
- 1. [The effect of clanobutin on bile excretion in rat and dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 6. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 9. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic acid exerts anticholestatic effects by a cooperative cPKC alpha-/PKA-dependent mechanism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dvm360.com [dvm360.com]
- 13. ijvph.org [ijvph.org]
- 14. Evidences on Molecules Most Frequently Included in Canine and Feline Complementary Feed to Support Liver Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dogcancer.com [dogcancer.com]
- 16. Milk Thistle or Silymarin | VCA Animal Hospitals [vcahospitals.com]
- 17. Secretin stimulates bile ductular secretory activity through the cAMP system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An updated and simplified method for bile duct cannulation of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. [New method for the long-term cannulation of the common bile duct in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Clanobutin Sodium: A Cross-Species Overview
A comprehensive review of existing literature reveals a notable gap in publicly available, quantitative pharmacokinetic data for Clanobutin sodium across different animal species. While the pharmacodynamic effects, particularly its choleretic properties, are documented in species such as rats, dogs, and cattle, specific parameters detailing its absorption, distribution, metabolism, and excretion (ADME) profile remain largely unpublished.
This compound is utilized in veterinary medicine to treat digestive disturbances through its action as a choleretic, stimulating bile secretion. Understanding its pharmacokinetic profile—including key parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½)—is crucial for optimizing dosing regimens and ensuring both efficacy and safety across different species. However, a detailed cross-species comparison of these parameters is hampered by the limited availability of requisite data in scientific literature.
Summary of Available Data
Existing studies primarily focus on the physiological response to this compound rather than its kinetic profile. For instance, research has described the choleretic action in dogs and steers, and the effects on bile excretion in rats and dogs. Some information regarding the elimination pathways is available, indicating that a significant portion of the drug is eliminated via bile, with a smaller fraction excreted in urine. In rats, it has been noted that a substantial part of the excreted compound consists of metabolites, pointing to hepatic metabolism as a key elimination route.
Despite these qualitative insights, the absence of concrete Cmax, Tmax, AUC, and half-life values prevents a quantitative comparison of how different species absorb, distribute, and eliminate this compound. Such a comparison would be invaluable for researchers, scientists, and drug development professionals in predicting the drug's behavior and potential for efficacy or toxicity across various animal models and target species.
Experimental Protocols for Pharmacokinetic Analysis
To generate the data necessary for a comprehensive cross-species comparison, standardized pharmacokinetic studies would be required. The following outlines a typical experimental protocol for determining the pharmacokinetic profile of this compound in a given species.
Animal Subjects and Dosing
-
Healthy, adult male and female animals of each target species (e.g., Sprague-Dawley rats, Beagle dogs, Holstein cattle) would be used.
-
Animals would be fasted overnight prior to drug administration.
-
This compound would be administered intravenously (IV) to determine clearance and volume of distribution, and orally (PO) or intramuscularly (IM), depending on the intended clinical route, to assess bioavailability and absorption kinetics. A typical dose might be 20 mg/kg, based on existing literature for pharmacodynamic studies.
Sample Collection
-
Blood samples would be collected at predetermined time points following drug administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Blood would be collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.
-
Plasma samples would be stored at -80°C until analysis.
Bioanalytical Method
-
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be used to quantify the concentration of this compound and its major metabolites in plasma.
-
The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis.
-
Key parameters would include: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-∞), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
For non-intravenous routes, bioavailability (F) would be calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral).
Visualization of Experimental Workflow
To illustrate the process of a typical pharmacokinetic study, the following diagram outlines the key steps involved.
Caption: Experimental workflow for a typical pharmacokinetic study.
Conclusion
While this compound has established use in veterinary practice, a detailed, publicly accessible, cross-species comparison of its pharmacokinetic profile is currently not possible due to a lack of quantitative data. The generation of such data, following standardized experimental protocols, would be a significant contribution to the field, enabling a more informed and optimized use of this therapeutic agent in different animal species. Researchers are encouraged to conduct and publish such studies to fill this critical knowledge gap.
Clanobutin Sodium: A Comparative Analysis of In-Vitro and In-Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Clanobutin sodium, a choleretic agent, has been investigated for its effects on bile production and reproductive function. This guide provides a comprehensive comparison of its documented in-vitro and in-vivo effects, supported by experimental data, to inform further research and development.
In-Vivo Effects of this compound
The primary in-vivo effect of this compound is the stimulation of bile secretion, also known as choleresis. Studies in various animal models have demonstrated its potency in increasing bile flow. Additionally, research has explored its impact on the reproductive system.
Choleretic Effects
This compound has been shown to be a potent choleretic, particularly in situations of reduced bile flow.
Table 1: In-Vivo Choleretic Effects of this compound
| Species | Dosage | Key Findings | Reference |
| Steers | 4.3 g (intravenous) | Ineffective on normal bile flow, but increased bile volume up to four-fold when bile flow was previously reduced. | [1][2] |
| Dogs | Not specified | Increased bile flow by 260% within the first 15 minutes of intravenous administration. The effect lasted for 1.5 hours. | [3] |
| Rats and Dogs | 40 mg/kg body weight (intravenous) | Marked choleresis was observed. The elimination of 1 µmol of clanobutin and its metabolites led to an average increase in bile flow of 90 µl in rats and 11.5 µl in dogs. | [4] |
The proposed mechanism for this choleretic action is the stimulation of bile salt-independent, canalicular bile formation, with a possible additional effect on the bile ducts (ductular effect).[4] This suggests that this compound enhances bile flow without a corresponding increase in the secretion of bile salts, phospholipids, or cholesterol.[4]
Reproductive Effects
In-vivo studies have indicated that this compound can have adverse effects on the reproductive system.
Table 2: In-Vivo Reproductive Effects of this compound in Goats
| Parameter | Dosage | Observation Period | Effect |
| Serum Testosterone | 20 mg/kg on day 1, 10 mg/kg on day 2, weekly | 8 weeks | Significant reduction |
| Serum FSH and LH | 20 mg/kg on day 1, 10 mg/kg on day 2, weekly | 8 weeks | Significant increase |
These hormonal changes were accompanied by detrimental histopathological alterations in the testis and epididymis.
In-Vitro Effects of this compound
However, one study has described an in-vitro method to estimate the enteral absorption of this compound using artificial phospholipid collodion membranes.[5] This model allows for the calculation of permeability and absorption coefficients, providing insights into its pharmacokinetic properties.[5]
It is crucial to note the existing data gap regarding the direct cellular and molecular effects of this compound in an in-vitro setting. Further research utilizing isolated hepatocytes or other relevant cell lines is necessary to fully elucidate its mechanism of action and for a complete in-vitro vs. in-vivo comparison.
Experimental Protocols
In-Vivo Choleretic Study in Dogs
-
Animals: Anesthetized dogs.
-
Procedure:
-
The bile duct is cannulated to allow for the collection of bile.
-
This compound is administered intravenously.
-
Bile samples are collected at regular intervals (e.g., every 15 minutes).
-
Bile flow rate is measured, and the concentration of various bile components (e.g., sodium, potassium, bilirubin) is analyzed.
-
Arterial and venous blood pressures, as well as the electrocardiogram, are monitored throughout the experiment.[3]
-
In-Vivo Reproductive Effects Study in Goats
-
Animals: Mature, un-castrated male goats.
-
Procedure:
-
Animals are divided into a control group and a treatment group.
-
The treatment group receives intramuscular injections of this compound (20 mg/kg on day 1 and 10 mg/kg on day 2) on a weekly basis for a period of 8 weeks.
-
Blood samples are collected at specified intervals (e.g., 2nd, 4th, and 8th week) for hormonal analysis (Serum Testosterone, FSH, and LH) using ELISA.
-
At the end of the experimental period, testicular and epididymal tissues are collected for histopathological examination.
-
Visualizing the Mechanisms and Workflows
Proposed Mechanism of Choleretic Action
Caption: Proposed mechanism of this compound's choleretic action.
Experimental Workflow for In-Vivo Choleretic Study
References
- 1. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The choleretic effect of menbutone and this compound in steers | Semantic Scholar [semanticscholar.org]
- 3. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The effect of clanobutin on bile excretion in rat and dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro method for estimation of enteral absorption of clanobutin and other drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Clanobutin Sodium's Activity Against Novel Choleretic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choleresis, the process of bile formation and secretion by the liver, is critical for digestion, absorption of fats and fat-soluble vitamins, and the elimination of endogenous and exogenous waste products. Cholestatic liver diseases, characterized by impaired bile flow, can lead to severe liver damage. For decades, traditional choleretic agents have been employed to manage these conditions. Clanobutin sodium, a synthetic compound, has been recognized for its choleretic properties. However, the landscape of choleretic drug development is rapidly evolving with the emergence of novel agents targeting specific molecular pathways involved in bile acid homeostasis.
This guide provides a comparative analysis of this compound against these novel choleretic agents, including Farnesoid X Receptor (FXR) agonists, Takeda G-protein-coupled receptor 5 (TGR5) agonists, and Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance, mechanisms of action, and experimental evaluation of these compounds.
Quantitative Comparison of Choleretic Activity
The following tables summarize the available quantitative data on the choleretic activity of this compound and representative novel agents. It is crucial to note that the data are derived from different studies conducted under varying experimental conditions, which precludes a direct head-to-head comparison.
Table 1: Choleretic Effect of this compound
| Species | Dose | Route of Administration | Key Finding | Citation |
| Dog | 15 mg/kg | Intravenous | 260% increase in bile flow within the first 15 minutes.[1] | |
| Dog | 40 mg/kg | Intravenous | Biliary elimination of 1 µmol of clanobutin and its metabolites caused an average increment of bile flow of 11.5 µL.[2] | |
| Rat | 40 mg/kg | Intravenous | Biliary elimination of 1 µmol of clanobutin and its metabolites caused an average increment of bile flow of 90 µL.[2] | |
| Steer | 4.3 g | Intravenous | Potent choleretic, increasing the volume of bile flow up to four-fold when bile flow was previously reduced.[3][4] |
Table 2: Choleretic and Related Effects of Novel Agents
| Agent Class | Representative Agent | Species/Model | Key Finding | Citation |
| FXR Agonist | Obeticholic Acid | Humans (PBC patients) | Increased the rate constant for secretion of a bile acid tracer from hepatocytes into biliary canaliculi by a median of 73%.[5] | |
| TGR5 Agonist | INT-777 (synthetic) | Mouse | Increased gallbladder volume, indicating stimulated bile flow.[6] | |
| PPAR Agonist | Fenofibrate | Rat (model of cholestasis) | Demonstrated effective anti-cholestasis function and eased hepatocellular damage.[7][8] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of choleretic agents. Below are representative experimental protocols for evaluating choleretic activity.
Protocol 1: In Vivo Assessment of Choleretic Activity in Rodents (Rat Model)
This protocol is a standard method for measuring the direct effect of a compound on bile secretion.
-
Animal Preparation:
-
Adult male Wistar rats (250-300g) are fasted overnight with free access to water.
-
Anesthesia is induced (e.g., with urethane or a combination of ketamine/xylazine).
-
The common bile duct is cannulated with a polyethylene tube for bile collection.
-
A cannula may also be inserted into the femoral or jugular vein for intravenous administration of the test compound.
-
-
Experimental Procedure:
-
After a stabilization period (e.g., 30 minutes) to allow for consistent bile flow, a baseline bile sample is collected for a defined period (e.g., 30 minutes).
-
The test compound (e.g., this compound or a novel agent) or vehicle control is administered intravenously.
-
Bile is collected at regular intervals (e.g., every 15 or 30 minutes) for a predetermined duration (e.g., 2-3 hours).
-
The volume of bile collected in each interval is determined gravimetrically, assuming a density of 1 g/mL.
-
-
Data Analysis:
-
Bile flow rate is calculated and expressed as µL/min/100g body weight.
-
The percentage increase in bile flow compared to the baseline or vehicle control is determined.
-
Bile composition (bile acids, cholesterol, phospholipids) can be analyzed using specific enzymatic assays.
-
Protocol 2: Evaluation of FXR Agonist Activity in a Cellular Model
This protocol assesses the ability of a compound to activate the FXR signaling pathway, a key mechanism for many novel choleretic agents.
-
Cell Culture:
-
Hepatocellular carcinoma cell lines (e.g., HepG2) or primary human hepatocytes are cultured under standard conditions.
-
Cells are seeded in appropriate culture plates.
-
-
Transfection and Treatment:
-
Cells are transiently transfected with a plasmid containing an FXR-responsive element linked to a reporter gene (e.g., luciferase) and a plasmid expressing the FXR.
-
After a recovery period, cells are treated with various concentrations of the test compound (e.g., Obeticholic Acid) or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Reporter Gene Assay:
-
Cell lysates are prepared, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
-
Gene Expression Analysis:
-
Total RNA is extracted from the treated cells.
-
The expression levels of FXR target genes involved in bile acid transport and metabolism (e.g., BSEP, SHP) are quantified using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis:
-
The fold induction of reporter gene activity and target gene expression by the test compound is calculated relative to the vehicle control.
-
Signaling Pathways and Mechanisms of Action
The choleretic effects of this compound and novel agents are mediated by distinct signaling pathways.
This compound: Stimulation of Bile Salt-Independent Flow
This compound primarily acts by stimulating the bile salt-independent fraction of bile flow.[2] This process is driven by the secretion of electrolytes and water into the bile canaliculi, independent of bile salt secretion.[2] The precise molecular mechanism and signaling pathway for this compound are not fully elucidated but are thought to involve canalicular and possibly ductular secretion.[2]
References
- 1. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of clanobutin on bile excretion in rat and dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The choleretic effect of menbutone and this compound in steers | Semantic Scholar [semanticscholar.org]
- 4. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obeticholic acid improves hepatic bile acid excretion in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PPARα: A potential therapeutic target of cholestasis [frontiersin.org]
- 8. PPARα: A potential therapeutic target of cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Clanobutin Sodium's Choleretic Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of clanobutin sodium's effects on bile flow, with a focus on its performance relative to other choleretic agents. The information presented is collated from various preclinical and clinical studies to facilitate research and development in the field of hepatobiliary disorders. While specific studies on the direct reproducibility of this compound's effects are limited, this guide synthesizes available data to offer a comprehensive overview.
Comparative Efficacy of Choleretic Agents
The following table summarizes the quantitative effects of this compound and alternative choleretic agents on bile flow, as reported in various animal and human studies. It is important to note that the experimental conditions, including the species, dosage, and route of administration, vary across studies, which may influence the observed outcomes.
| Agent | Animal/Human Model | Dosage | Route of Administration | Observed Effect on Bile Flow | Citation |
| This compound | Dogs | Not Specified | Intravenous | 260% increase in the first 15 minutes; effect lasted for 1.5 hours. | [1] |
| Steers (with reduced bile flow) | 4.3 g | Intravenous | Up to a four-fold increase. | [2][3] | |
| Rats | 40 mg/kg | Intravenous | Marked choleresis. The biliary elimination of 1 µmol of clanobutin resulted in an average bile flow increment of 90 µl. | [4] | |
| Dogs | 40 mg/kg | Intravenous | The biliary elimination of 1 µmol of clanobutin resulted in an average bile flow increment of 11.5 µl. | [4] | |
| Menbutone | Steers (with reduced bile flow) | 3.0 g | Intravenous | Up to a four-fold increase. | [2][3] |
| Fenipentol | Rats | 5-10 mg/kg | Intravenous | Considerable increase in biliary secretion. | |
| Ursodeoxycholic Acid (UDCA) | Humans (post-liver transplant) | 15 mg/kg/day | Oral | Average daily bile volume of 242 +/- 20 ml vs 176 +/- 18 ml in the placebo group over the first 10 days. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of experimental protocols used to assess the choleretic effects of this compound and its alternatives.
This compound and Menbutone in Steers (Reconstructed Protocol)
This protocol is based on a comparative study of clanobutin and menbutone in adult steers.[2][3]
-
Animal Model: Adult steers.
-
Induction of Reduced Bile Flow: To simulate a pathological state, bile flow was reduced by diverting bile to decrease the total bile salts in the enterohepatic circulation.
-
Drug Administration:
-
One group of steers received 4.3 g of this compound intravenously.
-
Another group received 3.0 g of menbutone intravenously.
-
-
Measurement of Bile Flow: The volume of bile flow was measured before and after drug administration to quantify the choleretic effect of each compound.
This compound in Dogs
This protocol was employed in a study investigating the choleretic action of clanobutin in anesthetized dogs.[1]
-
Animal Model: Anesthetized dogs.
-
Surgical Procedure: Cannulation of the bile duct to allow for the collection of bile.
-
Drug Administration: Clanobutin was injected intravenously.
-
Sample Collection: Bile samples were collected at 15-minute intervals.
-
Physiological Monitoring: Arterial and venous blood pressures, as well as the electrocardiogram, were recorded throughout the experiment.
Fenipentol in Rats
The following is a general protocol for evaluating the choleretic activity of fenipentol in a rat model.
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: The rats are anesthetized (e.g., with urethane).
-
Surgical Procedure: A midline laparotomy is performed to expose the common bile duct, which is then cannulated with polyethylene tubing.
-
Baseline Measurement: Bile is collected at regular intervals (e.g., 15 minutes) to establish a baseline flow rate.
-
Drug Administration: Fenipentol is administered at various doses, typically intravenously or intraduodenally.
-
Post-Dose Measurement: Bile collection continues at regular intervals to measure the volume and determine the flow rate.
-
Bile Analysis: Collected bile samples can be analyzed for the concentration of bile salts.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing choleretic activity and the proposed signaling pathways for this compound and menbutone.
Caption: General experimental workflow for in vivo assessment of choleretic activity.
Caption: Proposed mechanism of action for this compound's choleretic effect.
Caption: Elucidated mechanism of action for menbutone's choleretic effect.
Discussion on Reproducibility and Future Directions
The available literature indicates that this compound consistently demonstrates a choleretic effect across different animal models. However, the magnitude of this effect and the experimental conditions under which it is observed vary. A direct comparison of the reproducibility of its effects is challenging due to the lack of standardized protocols across studies.
For future research, the following aspects are critical to enhance the reproducibility and comparative assessment of this compound and other choleretic agents:
-
Standardized Protocols: The adoption of standardized in vivo and in vitro models and methodologies for assessing choleretic activity would significantly improve the ability to compare data across different studies and compounds.
-
Dose-Response Studies: Comprehensive dose-response studies are needed to establish the optimal therapeutic window for this compound and to better understand its potency relative to other agents.
-
Mechanism of Action: Further investigation into the precise molecular mechanism of this compound's choleretic effect is warranted. Elucidating the specific transporters and signaling pathways involved would provide a more complete understanding of its pharmacological profile.
-
Head-to-Head Comparative Studies: Well-controlled, head-to-head studies directly comparing this compound with other choleretic agents, using standardized protocols, would provide the most definitive data on their relative efficacy and reproducibility.
References
- 1. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The effect of clanobutin on bile excretion in rat and dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid increased bile flow and affects bile composition in the early postoperative phase following liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Clanobutin Sodium Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clanobutin sodium is a synthetic compound primarily utilized in veterinary medicine as a choleretic agent to stimulate bile secretion and aid in digestive processes. This guide provides an objective comparison of this compound with its main alternative, Menbutone, based on published experimental data. It summarizes quantitative findings, outlines experimental methodologies, and visualizes known physiological interactions to support further research and development.
I. Comparative Efficacy: Choleretic Action
This compound and Menbutone both demonstrate efficacy in promoting bile flow, particularly in states of reduced biliary secretion.
Quantitative Data Summary
| Parameter | This compound | Menbutone | Animal Model | Source |
| Increase in Bile Flow (Normal Conditions) | No significant effect at 4.3 g dose | No significant effect at 3.0 g dose | Steers | [1][2][3][4] |
| Increase in Bile Flow (Reduced Secretion) | Up to 4-fold increase | Up to 4-fold increase | Steers | [1][2][3][4] |
| Increase in Bile Flow | 260% increase in the first 15 minutes | Not specified | Dogs | [5][6] |
| Bile Flow Increase per 1 µmol of drug | 90 µL | Not specified | Rats | [7][8] |
| Bile Flow Increase per 1 µmol of drug | 11.5 µL | Not specified | Dogs | [7][8] |
II. Mechanism of Action
While both compounds are choleretics, their precise mechanisms of action are not fully elucidated, and may differ.
-
This compound: Research suggests that this compound acts as a bile salt-independent choleretic.[7][8] This indicates that its effect is not reliant on the primary drivers of bile acid-dependent bile flow. The mechanism is thought to involve the stimulation of both canalicular and possibly ductular secretion within the liver, characterized by an increased excretion of bicarbonate and chloride ions into the bile.[7][8]
-
Menbutone: The mechanism for Menbutone is also not definitively established, though some evidence points towards the direct activation of Na+/K+-ATPase.
Proposed Signaling Pathway for Bile Salt-Independent Bile Flow
The following diagram illustrates a generalized pathway for bile salt-independent bile flow, which is the proposed mechanism for this compound.
III. Pharmacokinetics
This compound is primarily eliminated through the bile.
| Parameter | Value | Animal Model | Source |
| Biliary Elimination | 55% of dose | Rat | [7][8] |
| Urinary Excretion | 3% of dose | Rat | [7][8] |
| Metabolism in Bile | 32% parent compound, 68% metabolites | Rat | [7][8] |
| Biliary Elimination | 80% of dose | Dog | [7][8] |
An in-vitro model using artificial phospholipid collodion membranes has been developed to estimate the enteral absorption of this compound.
IV. Reproductive Toxicity: A Comparative Analysis
A significant consideration for the use of this compound and Menbutone is their potential for reproductive toxicity. A comparative study in goats and rats revealed adverse effects on both male and female fertility.[9][10][11]
Quantitative Data on Male Fertility in Goats
| Parameter | This compound | Menbutone Diethanolamine | Control | Source |
| Sperm Concentration | Significantly decreased | Significantly decreased | Normal | [9] |
| Sperm Progressive Motility | Significantly decreased | Significantly decreased | Normal | [9] |
| Normal Sperm Percentage | Significantly decreased | Significantly decreased | Normal | [9] |
| Serum Testosterone | Significantly reduced | Significantly reduced | Normal | [9] |
| Serum FSH and LH | Significantly increased | Significantly increased | Normal | [9] |
Effects on Female Fertility in Rats
| Parameter | This compound | Menbutone Diethanolamine | Control | Source |
| Number of Fetuses | Significantly decreased | Significantly decreased | Normal | [9] |
| Weight of Fetuses | Significantly decreased | Significantly decreased | Normal | [9] |
| Number of Live Fetuses | Significantly decreased | Significantly decreased | Normal | [9] |
| Number of Dead Fetuses | Significantly increased | Significantly increased | Normal | [9] |
V. Experimental Protocols
Choleretic Effect in Steers
-
Animal Model: Adult steers.
-
Procedure:
-
A state of reduced bile flow was induced to simulate a pathological condition.
-
This compound (4.3 g) or Menbutone (3.0 g) was administered intravenously.
-
Bile flow was measured and compared to pre-treatment levels.
-
-
Note: The exact method for inducing reduced bile flow is not detailed in the available literature.
Reproductive Toxicity in Male Goats
-
Animal Model: Mature, un-castrated male Zaraibi goats.
-
Groups:
-
Control: Received basal ration and water.
-
This compound: Administered at 20 mg/kg body weight on day 1 and 10 mg/kg on day 2, weekly for 8 weeks.
-
Menbutone Diethanolamine: Administered at 10 mg/kg body weight on day 1 and 5 mg/kg on day 2, weekly for 8 weeks.
-
-
Parameters Measured: Sperm concentration, motility, morphology, and serum levels of testosterone, FSH, and LH.
Reproductive Toxicity in Pregnant Rats
-
Animal Model: Pregnant female rats.
-
Groups:
-
Control: Received basal ration and water.
-
This compound: Administered at 40 mg/kg body weight from day 5 to day 15 of pregnancy.
-
Menbutone Diethanolamine: Administered at 20 mg/kg body weight from day 5 to day 15 of pregnancy.
-
-
Parameters Measured: Number of fetuses, weight of fetuses, number of live fetuses, and number of dead fetuses.
Experimental Workflow for Reproductive Toxicity Study
VI. Conclusion and Future Directions
The available evidence indicates that both this compound and Menbutone are effective choleretic agents, particularly in conditions of compromised bile secretion. However, their use in breeding animals should be approached with caution due to demonstrated reproductive toxicity.
For a more comprehensive understanding and validation, future research should prioritize:
-
Elucidation of Signaling Pathways: Detailed investigation into the molecular mechanisms underlying the choleretic effects and reproductive toxicity of both compounds.
-
Head-to-Head Comparative Studies: Well-controlled studies directly comparing the efficacy and safety of this compound with a wider range of choleretic agents.
-
Publication of Detailed Protocols: Encouraging the publication of complete, step-by-step experimental protocols to enhance the reproducibility and independent validation of research findings.
References
- 1. Choleretic mechanism and effects of cyclobutyrol in the rat: dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. The choleretic effect of menbutone and this compound in steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The choleretic effect of menbutone and this compound in steers | Semantic Scholar [semanticscholar.org]
- 5. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The choleretic action of clanobutin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [The effect of clanobutin on bile excretion in rat and dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. scribd.com [scribd.com]
- 11. Alexandria Journal of Veterinary Sciences [alexjvs.com]
Comparative Analysis of Clanobutin Sodium's Influence on Bile Composition
A scientific guide for researchers and drug development professionals exploring the effects of Clanobutin sodium and other choleretic agents on the composition of bile. This document provides a comparative overview, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Introduction
Choleretic agents are substances that increase the volume and solid content of bile, a critical physiological process for digestion, absorption of fats, and the elimination of waste products. This compound, a synthetic choleretic, is utilized in veterinary medicine to address digestive and metabolic disorders. Understanding its precise effects on the intricate composition of bile is paramount for optimizing its therapeutic applications and for the development of novel choleretic drugs. This guide presents a comparative study of this compound's effects on bile composition, juxtaposed with other notable choleretic agents. The information is curated to provide researchers, scientists, and drug development professionals with a comprehensive and data-driven resource.
Comparative Effects on Bile Composition
The efficacy of a choleretic agent is determined not only by its ability to increase bile flow but also by its influence on the concentration of key bile components, including bile acids, cholesterol, phospholipids, electrolytes, and bilirubin. The following tables summarize the quantitative effects of this compound and other selected choleretic agents on these components, based on available experimental data.
Table 1: Effect of Choleretic Agents on Bile Flow and Major Organic Components
| Choleretic Agent | Animal Model | Dose and Route of Administration | Change in Bile Flow | Change in Bile Salts | Change in Cholesterol | Change in Phospholipids |
| This compound | Dog | 40 mg/kg i.v. | ↑ 260% in the first 15 minutes[1] | No significant influence in acute studies[2] | No significant influence in acute studies[2] | No significant influence in acute studies[2] |
| Steer (with reduced bile flow) | 4.3 g i.v. | ↑ Up to four-fold[3] | Data not available | Data not available | Data not available | |
| Menbutone | Steer (with reduced bile flow) | 3.0 g i.v. | ↑ Up to four-fold[3] | Data not available | Data not available | Data not available |
| Ursodeoxycholic acid (UDCA) | Dog | Oral | ↑ Increased | ↑ Increased concentration | ↑ Increased concentration | ↑ Increased concentration |
| Tauroursodeoxycholic acid (TUDCA) | Rat | Perfusion | ↑ Significantly increased | ↑ Increased secretion (not statistically significant) | Data not available | Data not available |
| Human | 3.5 to 16.6 mg/kg/day orally | Data not available | ↑ Ursodeoxycholate becomes ~45% of biliary bile acids | ↓ Linear decrease in cholesterol saturation | Data not available |
Table 2: Effect of this compound on Bile Electrolytes and Bilirubin
| Bile Component | Animal Model | Dose and Route of Administration | Observed Effect |
| Sodium | Dog | 40 mg/kg i.v. | Concentration follows a similar pattern to the increase in bile volume[1] |
| Potassium | Dog | 40 mg/kg i.v. | Concentration follows a similar pattern to the increase in bile volume[1] |
| Magnesium | Dog | 40 mg/kg i.v. | Concentration follows a similar pattern to the increase in bile volume[1] |
| Calcium | Dog | 40 mg/kg i.v. | Sharp increase in excretion within the first 15 minutes, followed by a sharp drop[1] |
| Bilirubin | Dog | 40 mg/kg i.v. | Sharp increase in excretion within the first 15 minutes, followed by a sharp drop[1] |
| Bicarbonate & Chloride | Dog | 40 mg/kg i.v. | Predominant excretion suggests a possible ductular effect[2] |
Experimental Protocols
For the purpose of reproducibility and methodological clarity, detailed experimental protocols for key studies are outlined below.
Protocol 1: Evaluation of Choleretic Effects in a Canine Model
This protocol is a representative model for assessing the in vivo effects of a choleretic agent on bile flow and composition in dogs.
-
Animal Model: Healthy adult female boxer dogs.
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dogs following a standardized institutional protocol.
-
Perform a midline laparotomy to expose the common bile duct.
-
Cannulate the common bile duct for bile collection.
-
-
Drug Administration:
-
Administer this compound intravenously at a dose of 40 mg/kg body weight.[2]
-
-
Bile Collection:
-
Collect bile samples at regular intervals (e.g., every 15 minutes) for a specified duration (e.g., 1.5 hours).[1]
-
-
Bile Analysis:
-
Volume: Measure the volume of bile collected at each interval to determine the bile flow rate.
-
Electrolytes: Analyze the concentrations of sodium, potassium, magnesium, and calcium using ion-selective electrodes or atomic absorption spectrophotometry.
-
Bilirubin: Determine the concentration of bilirubin using standard colorimetric assays.
-
Bile Acids, Cholesterol, and Phospholipids: Quantify the concentrations of total bile acids, cholesterol, and phospholipids using enzymatic assays or chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Physiological Monitoring:
-
Continuously monitor arterial and venous blood pressures and electrocardiogram throughout the experiment.[1]
-
Protocol 2: Bile Composition Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of major organic components in bile.
-
Sample Preparation:
-
Thaw frozen bile samples at room temperature.
-
Perform solid-phase extraction (SPE) to clean up the sample and isolate the analytes of interest.
-
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase HPLC column.
-
Employ a gradient elution program with a mobile phase typically consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Detection:
-
Use a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), for the quantification of bile acids, cholesterol, and phospholipids.
-
-
Quantification:
-
Prepare calibration curves using certified standards for each analyte.
-
Calculate the concentration of each component in the bile samples by comparing their peak areas to the calibration curves.
-
Signaling Pathways and Mechanisms of Action
The choleretic effects of different agents are mediated by distinct cellular and molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and its comparators.
Caption: Proposed mechanism of this compound-induced choleresis.
Caption: Mechanism of Menbutone-induced bile acid-dependent choleresis.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Clanobutin Sodium
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Clanobutin sodium, a substance identified as causing skin and eye irritation.[1][2][3][4] Adherence to these protocols is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Protective Gloves | Chemically resistant gloves. |
| Eyes/Face | Safety Glasses or Goggles | Safety glasses with side-shields are a minimum requirement.[2] If there is a risk of splashes, mists, or aerosols, tightly fitting safety goggles or a full face shield should be worn.[5] |
| Body | Laboratory Coat or Work Uniform | Standard laboratory coat to protect skin and clothing.[4] For more extensive handling, fire/flame resistant and impervious clothing may be necessary.[5] |
| Respiratory | Full-Face Respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Use only in a well-ventilated area.[5] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound minimizes the risk of exposure and contamination.
-
Preparation :
-
Handling :
-
Post-Handling :
Emergency and First Aid Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact : Immediately rinse cautiously with water for at least 15 minutes.[1][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][3] Seek medical attention if eye irritation persists.[1][3][4]
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] If skin irritation occurs, seek medical advice.[1][3][4]
-
Inhalation : Move the individual to fresh air.[3][4][5] If symptoms occur, get medical attention.[3][4]
-
Ingestion : Do NOT induce vomiting.[1][3][4] Rinse the mouth thoroughly with water and seek medical attention if symptoms occur.[1][3][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal : Dispose of waste in accordance with local, state, and federal regulations.[1][2][3] Do not dispose of waste into the sewer system.[2][3]
-
Contaminated Packaging : Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][3] If not specified otherwise, dispose of as unused product.[2][3]
-
Spill Cleanup : In case of a spill, soak up the material with an inert absorbent material.[1][2][3] For larger spills, use diking or other containment measures to prevent spreading.[1][2][3]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
